Triphosphate(2-)
Description
Structure
3D Structure
Properties
IUPAC Name |
[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O10P3-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Triphosphate 2 and Its Analogues
Enzymatic Synthesis of Nucleoside Triphosphates
Enzymatic synthesis leverages the cell's natural machinery for producing nucleotides, offering a highly specific and efficient alternative to chemical methods. mdpi.combaseclick.eu This approach often results in higher product yields and avoids the use of harsh chemicals and the need for complex protection and deprotection steps common in chemical synthesis. mdpi.com
Biocatalysts in Nucleotide Metabolism
In nature, nucleotides are synthesized via either de novo or salvage pathways. mdpi.com The de novo synthesis of purines builds the base directly on the ribose sugar, while pyrimidine (B1678525) synthesis involves the separate construction of the base before its attachment to an activated sugar. mdpi.com Key enzymes in these pathways, which are harnessed for in vitro synthesis, include:
Purine and Pyrimidine Phosphoribosyltransferases (PRTs): These enzymes catalyze the formation of nucleoside monophosphates (NMPs) by coupling a nucleobase with 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). mdpi.com
Nucleoside Kinases (NKs): These enzymes phosphorylate nucleosides to form NMPs. frontiersin.org
Nucleoside Monophosphate Kinases (NMPKs): These enzymes convert NMPs to nucleoside diphosphates (NDPs). davuniversity.org
Nucleoside Diphosphate (B83284) Kinases (NDPKs): These enzymes catalyze the final phosphorylation step from NDPs to NTPs. ebi.ac.ukontosight.ai
These biocatalysts form the basis of enzymatic cascade reactions for the production of NTPs from simple precursors like nucleosides or even nucleobases. mdpi.com
Strategies for 5′-Nucleoside Monophosphate and Diphosphate Conversion to Triphosphates
The conversion of 5′-nucleoside monophosphates (NMPs) and diphosphates (NDPs) into their corresponding triphosphates is a critical step in nucleotide synthesis. This is typically achieved through sequential phosphorylation reactions catalyzed by specific kinases. davuniversity.org
The general enzymatic pathway involves:
NMP to NDP: A nucleoside monophosphate kinase (NMPK) transfers a phosphate (B84403) group from a donor, usually ATP, to the NMP, yielding an NDP. davuniversity.org
NDP to NTP: A nucleoside diphosphate kinase (NDPK) then catalyzes the transfer of a phosphate group from another ATP molecule to the NDP, resulting in the desired NTP. ebi.ac.ukontosight.ai
One-pot enzymatic cascade reactions have been developed that combine nucleoside kinases, NMP kinases, and NDP kinases to produce NTPs directly from nucleoside precursors. frontiersin.org For instance, a modular approach using a minimal set of these enzymes has achieved conversion rates from 27% to over 99% for various natural and modified NTPs. mdpi.com
Polyphosphate Kinase-Mediated Triphosphate Synthesis
Polyphosphate kinases (PPKs) have emerged as highly valuable enzymes for NTP synthesis due to their use of inorganic polyphosphate (polyP) as a cost-effective phosphate donor. mdpi.com PPKs can catalyze the phosphorylation of both NMPs and NDPs to NTPs. mdpi.compnas.org
There are two main families of PPKs:
PPK1: Primarily involved in the synthesis of polyP using ATP. mdpi.com
PPK2: Favors the degradation of polyP to phosphorylate nucleotides. pnas.orgmdpi.com
PPK2 enzymes are further classified into three subclasses based on their substrate preference for NMPs or NDPs. nih.govmdpi.com Notably, some PPK2 enzymes can catalyze the complete conversion of NMPs to NTPs in a two-step cascade reaction within a single enzyme. mdpi.com The use of PPK-containing enzyme cascades has demonstrated great potential, with PPKs exhibiting a broad substrate spectrum. mdpi.com
Nucleoside Diphosphate Kinase Pathways
Nucleoside diphosphate kinases (NDPKs) are central to the synthesis of all nucleoside triphosphates other than ATP. ebi.ac.ukhmdb.ca They catalyze the reversible transfer of the terminal phosphate group from a donor NTP (typically ATP) to an acceptor NDP. ontosight.ainih.gov This "ping-pong" mechanism involves a transiently phosphorylated histidine residue in the enzyme's active site. nih.govresearchgate.net
NDPKs are essential for maintaining the balance of nucleotide pools within the cell, which is crucial for processes like DNA and RNA synthesis. ontosight.airesearchgate.net In enzymatic synthesis, NDPKs are often the final enzyme in a cascade, converting various NDPs into their corresponding triphosphates. frontiersin.org Their broad substrate specificity makes them highly versatile for producing a wide range of natural and modified NTPs. mdpi.comillinois.edu
Advanced ATP Regeneration Systems
Many enzymatic phosphorylation steps rely on ATP as the phosphate donor. To make these processes economically viable, particularly on a large scale, efficient ATP regeneration systems are crucial. doi.orgresearchgate.net These systems continuously replenish the ATP consumed during the reaction.
Several established ATP regeneration systems include:
Acetate (B1210297) Kinase (AcK) / Acetyl Phosphate (AcP): This system is widely used due to the low cost and relative stability of acetyl phosphate. doi.orgnih.gov However, the accumulation of acetate can inhibit the enzyme. doi.org Recent efforts have focused on engineering more salt-tolerant acetate kinases to overcome this limitation. doi.org
Pyruvate Kinase (PK) / Phosphoenolpyruvate (B93156) (PEP): This is considered a very efficient system due to the high stability of PEP and the favorable thermodynamics of the reaction. nih.gov
Creatine Kinase (CK) / Creatine Phosphate (CP): Another commonly used system. illinois.edu
Polyphosphate Kinase (PPK) / Polyphosphate (polyP): This system is attractive because polyphosphate is an inexpensive and stable phosphate donor. nih.govresearchgate.net The Polyphosphate:AMP phosphotransferase (PPT)/Adenylate kinase (AdK) system offers an alternative for regenerating ATP from AMP. nih.gov
The implementation of these regeneration systems in one-pot enzymatic cascades has been shown to significantly increase the conversion of nucleosides to NTPs, often achieving quantitative yields. frontiersin.org
Chemical Synthesis of Nucleoside Triphosphates
While enzymatic methods are on the rise, chemical synthesis remains a vital technique, especially for producing highly modified NTP analogues that may not be recognized by enzymes. mdpi.comnih.gov The most common chemical approaches involve the phosphorylation of a nucleoside precursor. mdpi.com
Two classical methods have been foundational in this field:
The Yoshikawa Method: This procedure involves the selective 5'-monophosphorylation of a protected nucleoside using an electrophilic agent like phosphorous oxychloride (POCl₃). mdpi.com The resulting intermediate is then reacted with pyrophosphate to form the triphosphate. mdpi.com
The Ludwig-Eckstein Method: This "one-pot, three-step" synthesis is widely used and involves reacting a protected nucleoside with a phosphitylating agent, followed by reaction with pyrophosphate and subsequent oxidation to yield the triphosphate. acs.org This method has been adapted for solid-phase synthesis. acs.org
More recent developments in chemical synthesis have focused on improving yields and simplifying procedures. One such approach utilizes trimetaphosphate as the phosphorylating agent, reacting it with a protected nucleoside to form the triphosphate in good yields. acs.org
Table 1: Comparison of Enzymatic and Chemical Synthesis of Nucleoside Triphosphates
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High regio- and stereoselectivity mdpi.com | Can have limited regioselectivity, often requiring protecting groups mdpi.comresearchgate.net |
| Reaction Conditions | Mild (e.g., physiological pH and temperature) mdpi.com | Often requires harsh reagents and anhydrous conditions researchgate.net |
| Yields | Can be very high, especially with ATP regeneration systems (>90%) mdpi.comfrontiersin.org | Often moderate, with losses during purification and deprotection steps acs.orgresearchgate.net |
| Process | Often one-pot cascade reactions mdpi.comfrontiersin.org | Typically multi-step, involving protection and deprotection mdpi.comresearchgate.net |
| Substrate Scope | Generally limited to substrates recognized by the enzymes acs.org | Broader scope for highly modified analogues mdpi.comnih.gov |
| Byproducts | Fewer byproducts, simplifying purification frontiersin.org | Can generate various phosphorylation products and other byproducts acs.orgresearchgate.net |
| Environmental Impact | More environmentally friendly ("greener") mdpi.com | Often involves toxic reagents and solvents researchgate.net |
Table 2: Key Enzymes in Nucleoside Triphosphate Synthesis
| Enzyme | Function | Pathway/Application |
| Nucleoside Kinase (NK) | Phosphorylates nucleosides to nucleoside monophosphates (NMPs) frontiersin.org | Enzymatic cascade synthesis frontiersin.org |
| Nucleoside Monophosphate Kinase (NMPK) | Converts NMPs to nucleoside diphosphates (NDPs) davuniversity.org | Enzymatic cascade synthesis frontiersin.org |
| Nucleoside Diphosphate Kinase (NDPK) | Converts NDPs to nucleoside triphosphates (NTPs) ebi.ac.ukontosight.ai | Final step in most NTP synthesis pathways ebi.ac.uk |
| Polyphosphate Kinase (PPK) | Uses polyphosphate to phosphorylate NMPs and/or NDPs to NTPs mdpi.compnas.org | ATP regeneration, direct NTP synthesis mdpi.com |
| Acetate Kinase (AcK) | Regenerates ATP from ADP using acetyl phosphate doi.org | ATP regeneration systems doi.org |
| Pyruvate Kinase (PK) | Regenerates ATP from ADP using phosphoenolpyruvate illinois.edu | ATP regeneration systems illinois.edu |
Table 3: Common Chemical Reagents in Nucleoside Triphosphate Synthesis
| Reagent | Role | Method |
| Phosphorous oxychloride (POCl₃) | Phosphorylating agent | Yoshikawa Method mdpi.com |
| Pyrophosphate | Phosphate source | Yoshikawa and Ludwig-Eckstein Methods mdpi.comacs.org |
| 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Phosphitylating agent | Ludwig-Eckstein Method acs.org |
| Trimetaphosphate | Phosphorylating agent | Modern chemical synthesis approaches acs.org |
Challenges and Advancements in Regio- and Stereoselective Syntheses
The synthesis of nucleoside triphosphates (NTPs) and their analogues is a formidable task for synthetic chemists. researchgate.net The primary challenges lie in achieving regioselectivity, to ensure phosphorylation occurs at the desired hydroxyl group (typically the 5'-position of a nucleoside), and stereoselectivity at the phosphorus centers, particularly when introducing modifications to the phosphate chain. mdpi.comresearchgate.net
Advancements in the field have focused on several key areas to overcome these challenges:
Protecting Groups: The use of protecting groups for the 2'- and 3'-hydroxyl groups of nucleosides is a common strategy to direct phosphorylation to the 5'-hydroxyl group. nih.gov However, this adds extra steps to the synthesis for protection and deprotection.
Enzymatic Synthesis: Biocatalytic approaches using enzymes like nucleoside kinases offer high regio- and stereoselectivity, often without the need for protecting groups. mdpi.commdpi.com While highly effective for natural nucleosides, the substrate scope of enzymes can be a limitation for the synthesis of modified analogues. mdpi.com
One-Pot Syntheses: To improve efficiency and reduce purification steps, one-pot methodologies have been developed where multiple reaction steps are carried out in a single reaction vessel. mdpi.comnih.gov
Development of Novel Reagents: The design of new phosphitylating and phosphorylating agents with enhanced selectivity has been a major focus of research. escholarship.orgchemrxiv.org
Recent progress has seen the development of methods that can access stereodefined α-thiomodified nucleoside di- and triphosphates, addressing a long-standing challenge in the field. chemrxiv.org These advancements are crucial for the synthesis of novel therapeutic agents and molecular probes.
Phosphitylation-Based Approaches
Phosphitylation-based approaches are a cornerstone of modern triphosphate synthesis, primarily utilizing the higher reactivity of P(III) compounds compared to P(V) reagents. mdpi.com This strategy generally involves the reaction of a protected nucleoside with a phosphitylating agent, followed by oxidation to form the stable phosphate linkage.
A key advantage of this approach is the ability to introduce modifications to the phosphate chain by using different oxidizing agents. For example, oxidation with iodine and water yields the natural phosphate linkage, while using sulfur or selenium-based reagents can introduce thio- or seleno-phosphate modifications, respectively. mdpi.com
The phosphoramidite (B1245037) method, widely used in oligonucleotide synthesis, is a prime example of a phosphitylation-based approach. idtdna.comsigmaaldrich.com In this method, a nucleoside phosphoramidite is coupled to a solid support-bound nucleoside, followed by oxidation of the resulting phosphite (B83602) triester to a stable phosphate triester. sigmaaldrich.com While primarily used for creating phosphodiester linkages in oligonucleotides, the underlying chemistry is relevant to the formation of triphosphate moieties.
Challenges in phosphitylation-based approaches include the moisture and air sensitivity of the P(III) reagents, often necessitating anhydrous reaction conditions. chemrxiv.org Furthermore, achieving high regioselectivity, particularly with unprotected nucleosides, can be difficult. mdpi.com
Carbodiimide-Mediated Coupling Reactions
Carbodiimide-mediated coupling reactions represent one of the earliest and most fundamental methods for forming phosphate ester and anhydride (B1165640) bonds. nih.gov These reactions utilize a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate a phosphate group, making it susceptible to nucleophilic attack. nih.govthermofisher.com
The general mechanism involves the reaction of a carboxylic acid (or in this context, a phosphate monoester) with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comacs.org This intermediate can then react with an amine or, in the case of triphosphate synthesis, with pyrophosphate to form the desired product. umich.edumdpi.com
The first chemical synthesis of adenosine (B11128) triphosphate (ATP) by Khorana in 1954 employed DCC to couple adenosine monophosphate (AMP) with orthophosphate. nih.gov This method can also be used to synthesize dinucleoside polyphosphates by activating a nucleoside 5'-triphosphate with DCC to form a cyclic trimetaphosphate intermediate, which then reacts with another nucleoside monophosphate. mdpi.com
Table 1: Common Carbodiimides in Triphosphate Synthesis
| Carbodiimide | Abbreviation | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Water-insoluble, primarily used in organic synthesis. thermofisher.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble, commonly used in aqueous crosslinking reactions. thermofisher.com |
Mixed Anhydride Methodologies
Mixed anhydride methodologies offer a powerful and versatile route for the synthesis of nucleoside triphosphates and their analogues. These methods involve the formation of a mixed anhydride between a nucleoside monophosphate (NMP) and another acidic component, which activates the phosphate for subsequent reaction with pyrophosphate.
One classical approach, described by Michelson, involves the phosphorylation of an alkylammonium salt of an NMP with diphenyl phosphorochloridate. umich.edu This creates a mixed phosphoanhydride, which can then react with pyrophosphate to yield the desired nucleoside triphosphate (NTP). umich.edu The reaction is highly selective for the displacement of the diphenylphosphate group. umich.edu
More recent advancements have focused on the use of mixed P(III)-P(V) anhydrides, which exhibit high reactivity. mdpi.com Jessen and colleagues developed a method where an unprotected NMP reacts with a phosphoramidite in the presence of an activator to form a mixed P(III)-P(V) anhydride in situ. mdpi.com This intermediate is then oxidized to generate the triphosphate. A notable advantage of this approach is the use of unprotected NMPs and short reaction times. mdpi.com
Chaput and coworkers have developed a scalable, one-pot synthesis of both natural and modified NTPs that proceeds through a P(III)–P(V) mixed anhydride intermediate. escholarship.org This method involves the coupling of a nucleoside phosphoramidite with a pyrene-modified pyrophosphate reagent (PyPP). escholarship.org The subsequent oxidation and deprotection steps can be performed in the same reaction vessel, and the final product is purified by silica (B1680970) gel chromatography, avoiding the need for HPLC. escholarship.org
Cyclic Phosphite Intermediate Strategies (e.g., Ludwig–Eckstein Method)
The Ludwig-Eckstein method is a widely used and reliable "one-pot, three-step" process for synthesizing nucleoside triphosphates and their α-thio-analogs. mdpi.comnih.gov This approach is based on the reactivity of P(III)-P(V) mixed anhydrides generated from a cyclic phosphite intermediate. mdpi.com
The key steps of the Ludwig-Eckstein method are as follows:
Phosphitylation: A suitably protected nucleoside (with 3'- and, if necessary, 2'-hydroxyl groups protected) is reacted with a bifunctional phosphitylating agent, typically salicylchlorophosphite. mdpi.comnih.gov This reaction selectively forms a cyclic phosphite triester at the 5'-hydroxyl position. mdpi.com
Reaction with Pyrophosphate: The cyclic phosphite intermediate then reacts with a salt of pyrophosphate, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate. This leads to the formation of a key "trimeta" anhydride intermediate, which is a mixed P(III)-P(V) species. mdpi.com
Oxidation and Hydrolysis: The "trimeta" anhydride is then oxidized. Using iodine and water as the oxidizing agent leads to the formation of the corresponding nucleoside 5'-triphosphate. mdpi.com Alternatively, using elemental sulfur results in the α-thiotriphosphate analog. mdpi.commdpi.com The final step is hydrolysis of the cyclic triphosphate intermediate, which proceeds with high regioselectivity to yield the desired linear triphosphate. mdpi.com
A significant advantage of the Ludwig-Eckstein method is the reduced formation of by-products compared to other methods, which simplifies the purification process. nih.gov The reaction progress can also be conveniently monitored by ³¹P-NMR spectroscopy. nih.gov Modifications to the original protocol, such as using a proton sponge for acid-sensitive products or lowering the reaction temperature, have been introduced to improve its efficiency. mdpi.com
Amidophosphite Synthesis Routes
Amidophosphite synthesis routes represent a significant and versatile strategy for the preparation of triphosphate analogues, particularly those with modifications at the α-phosphate position. This approach leverages the reactivity of phosphoramidite intermediates.
A notable development in this area by Sun et al. involves a one-pot synthesis of deoxyribonucleoside 5'-triphosphates without the need for protecting groups on the nucleosides. researchgate.net This method utilizes an in situ generated phosphitylating reagent that demonstrates high selectivity for the 5'-hydroxyl group of unprotected nucleosides. researchgate.net The resulting triphosphates are of high quality and suitable for enzymatic incorporation into DNA. researchgate.net
Furthermore, the research of Qi Sun and colleagues has demonstrated that specific nucleoside 5'-phosphoramidites, such as fluorenylmethyl nucleosidylphosphoromorpholidites, can efficiently couple with pyrophosphate without the need for an activator to form linear P(V)-P(V)-P(III)-nucleoside intermediates. nih.gov Subsequent in situ oxidation with various reagents (chalcogens or borane (B79455) dimethyl sulfide) provides a novel and efficient pathway to α-P-modified nucleoside triphosphates (NTPαXs, where X can be S, Se, or BH₃). nih.govresearchgate.net
This amidophosphite methodology has also been successfully applied to the synthesis of nucleoside 5'-(α-P-amido)triphosphates. nih.gov In this case, a nucleoside 5'-phosphorodiamidate is treated with an excess of tributylammonium (B8510715) pyrophosphate to generate the target compound in good yields. nih.gov
Utilization of Activated Phosphate Donors
The use of activated phosphate donors is a fundamental strategy in triphosphate synthesis, where a phosphate-containing molecule is rendered more electrophilic to facilitate its reaction with a nucleophile, such as a nucleoside monophosphate (NMP) or diphosphate (NDP).
Several classes of activating agents are commonly employed:
Carbodiimides: As previously discussed, reagents like DCC and EDC activate phosphate groups by forming O-acylisourea intermediates. nih.govthermofisher.com
Sulfonyl Chlorides: These reagents can activate phosphate groups for subsequent coupling reactions. nih.gov
Carboxylic Acid Anhydrides: Trifluoroacetic anhydride, for example, can be used to activate diphosphate compounds for the synthesis of triphosphate derivatives. nih.gov
Carbonyldiimidazole (CDI): CDI reacts with NMPs to form phosphorimidazolide intermediates. nih.govumich.edu These intermediates can then react with pyrophosphate to yield NTPs. umich.edu The efficiency of this coupling can be enhanced by the addition of catalysts like divalent metal salts (e.g., ZnCl₂). umich.edu
A more recent development involves the activation of trimetaphosphate (TriMP) itself to create a potent triphosphate donor. Taylor and colleagues pioneered a method where a nucleophilic substrate is treated with a leaving group-modified trimetaphosphate. nih.gov This can be done by in situ activation of TriMP or by using pre-synthesized, isolable activated TriMP species. nih.gov Jessen and Huang have developed similar approaches that utilize mixed P(III)-P(V) analogs of TriMP. nih.gov
Another approach involves the use of acyl phosphates, such as acetyl phosphate, as high-energy phosphate donors, particularly in enzymatic synthesis systems for the regeneration of ATP from ADP. google.com
Design and Synthesis of Triphosphate Analogues for Research
The design and synthesis of triphosphate analogues are pivotal for advancing biochemical and molecular biology research. By modifying the structure of naturally occurring nucleoside triphosphates (NTPs), scientists can create powerful tools to probe enzymatic mechanisms, develop therapeutic agents, and construct functionalized nucleic acids. These synthetic analogues often feature alterations at the α-phosphate position, substitutions with thio or seleno groups, extensions of the phosphate chain, or the attachment of bioorthogonal handles.
Alpha-Phosphate Modified Nucleoside Triphosphates
A significant class of triphosphate analogues involves modifications at the α-phosphate, the phosphorus atom closest to the ribose or deoxyribose sugar. These analogues, denoted as NTPαXY, are valuable because the α-phosphate and its attached modifications are incorporated into the backbone of DNA or RNA during enzymatic polymerization. mdpi.comresearchgate.net This allows for the site-specific introduction of unique chemical functionalities into nucleic acids. mdpi.com
Two primary synthetic strategies dominate the preparation of α-P-modified NTPs. nih.gov
Method 1: Coupling with Activated NMPs: This approach involves the activation of a modified nucleoside monophosphate (NMP) followed by its reaction with pyrophosphate. nih.gov For instance, the synthesis of nucleoside 5′-(α-P-amido)triphosphates was achieved by treating a nucleoside 5′-phosphorodiamidate with an excess of tributylammonium pyrophosphate, yielding the desired product. mdpi.com Specifically, this method produced thymidine (B127349) 5′-(α-P-amido)triphosphate and adenosine 5′-(α-P-amido)triphosphate in 72% and 57% yields, respectively. mdpi.com Similarly, nucleoside 5′-(α-P-alkyl)triphosphates are synthesized by activating nucleoside 5′-O-(alkyl)phosphonates with agents like diphenyl phosphorochloridate before coupling with pyrophosphate. nih.gov
Method 2: The Ludwig-Eckstein Method: This widely used and versatile method proceeds through a cyclic PVPVPIII-nucleoside intermediate. nih.gov The synthesis begins with the reaction of a nucleoside with a phosphitylating reagent, such as salicyl chlorophosphite. The subsequent addition of pyrophosphate forms a key cyclic intermediate, which is then oxidized and hydrolyzed to yield the final α-P-modified NTP. nih.gov This approach is applicable for creating a broad range of ribo- and deoxyribonucleotides. nih.gov
The introduction of heteroatoms like sulfur, selenium, or boron at the α-phosphate position confers resistance to nuclease degradation, a highly desirable property for many applications. nih.govresearchgate.net
Thiophosphorylated and Selenophosphorylated Analogues
Replacing one of the non-bridging oxygen atoms of the α-phosphate with sulfur (thiophosphorylation) or selenium (selenophosphorylation) creates chiral analogues that are invaluable probes for studying the stereochemical course of enzyme-catalyzed reactions. nih.gov DNA and RNA polymerases often exhibit stereoselectivity, preferentially incorporating one diastereomer (typically the Sp-isomer) of dNTPαS or NTPαS. nih.gov
Several methods have been developed for the synthesis of these analogues:
Early Methods: The first chemical synthesis of a nucleoside 5′-(α-P-thio)triphosphate, reported by F. Eckstein in 1967, involved the reaction of 3′-O-acetyl-thymidine with triimidazolyl-1-phosphine sulfide, albeit with a low yield of 5%. nih.gov
Ludwig-Eckstein Method: As mentioned previously, this method, which utilizes a cyclotriphosphite intermediate, is a predominant approach for synthesizing 5′-(α-P-thio)triphosphates with good yields (60-75%). nih.gov A key advantage is that it often does not require protection of the functional groups on the nucleobases. nih.gov
Oxathiaphospholane (B1262164) Approach: This method involves reacting a protected nucleoside with 2-chloro-1,3,2-oxathiophospholane, followed by oxidation with elemental sulfur to produce a nucleoside 5′-O-(2-thio-1,3,2-oxathiaphospholane). researchgate.net This intermediate is then reacted with pyrophosphate in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the protected nucleoside 5′-(α-P-thio)triphosphate. researchgate.net This strategy can also be adapted for the synthesis of α-seleno analogues and achieves yields of 58-78% for the pyrophosphate coupling step. researchgate.net
Stereocontrolled Synthesis: More recent advancements have focused on stereocontrolled synthesis to access pure RP or SP isomers. chemrxiv.org These methods use chiral P(V)-α-thio-triphosphate transfer reagents that can be appended to various nucleosides in a modular and scalable fashion, yielding stereopure products without P-epimerization. chemrxiv.org
The table below summarizes the yields for the synthesis of protected nucleoside 5′-(α-P-thio)triphosphates using the oxathiaphospholane approach. researchgate.net
| Nucleobase | Yield (%) |
| Adenine (B156593) | 58-78 |
| Cytosine | 58-78 |
| Guanine | 58-78 |
| Thymine/Uracil | 58-78 |
Extended Oligophosphates Beyond Triphosphates
While mono-, di-, and triphosphates are the most common biological oligophosphates, extended versions such as nucleoside tetraphosphates (p4N) and pentaphosphates (p5N) also play significant biochemical roles. nih.govnih.govacs.org The synthesis of these longer oligophosphates presents a greater challenge but is crucial for studying their function in processes ranging from blood coagulation to HIV drug resistance. nih.govacs.org
Synthetic methodologies for these extended oligophosphates can be categorized as either enzymatic or chemical:
Enzymatic Synthesis: Certain enzymes can be utilized for the preparative synthesis of extended oligophosphates. For example, Leucyl t-RNA synthetase can catalyze the synthesis of adenosine 5′-tetraphosphate (p4A) and diadenosine 5′,5′-polyphosphates (ApnA). nih.gov The proposed mechanism involves the formation of an activated AMP-enzyme complex from ATP, which can then react with inorganic triphosphate (PPPi) or ATP to yield p4A and diadenosine tetraphosphate (B8577671) (Ap4A), respectively. nih.gov
Chemical Synthesis: Chemical methods often rely on the activation of a nucleoside mono- or diphosphate, which is then reacted with a phosphate donor. nih.gov A common strategy involves activating a nucleoside monophosphate (NMP) as a phosphorimidazolide. nih.gov This activated intermediate can then react with pyrophosphate (PPi) or triphosphate (PPPi) to form the corresponding nucleoside triphosphate or tetraphosphate. nih.gov For example, the synthesis of uridine (B1682114) tetraphosphouridine (Up4U) has been achieved by treating a UMP-derived phosphorimidazolide with pyrophosphate. nih.gov Robust methods have been established for synthesizing nucleoside 5'-tetra- and pentaphosphates, as well as dinucleoside 5',5'-oligophosphates. nih.gov
Future research aims to push these synthetic boundaries to create even longer oligophosphate chains and to develop methods for rarer structures like 3'-nucleoside oligophosphates and their phosphonate (B1237965) or thiophosphate analogues. nih.govnih.gov
Bioorthogonal Triphosphate Probes and Derivatives
Bioorthogonal chemistry involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govbiosyn.com Designing and synthesizing triphosphate analogues that incorporate bioorthogonal functional groups allows for the specific labeling, tracking, and imaging of nucleic acids and other biomolecules in living systems. nih.govbiosyn.com
The general strategy involves incorporating a small, chemically inert but reactive handle into the nucleoside triphosphate structure. This modified NTP can then be enzymatically incorporated into DNA or RNA. The resulting functionalized nucleic acid can be specifically tagged in a secondary reaction with a probe molecule (e.g., a fluorophore or affinity tag) that carries the complementary bioorthogonal group. researchgate.net
Key bioorthogonal reactions and the corresponding functional groups used in triphosphate probes include:
Azide-Alkyne Cycloadditions: This is one of the most popular bioorthogonal reactions. nih.gov Triphosphates can be synthesized with either an azide (B81097) or an alkyne group attached to the nucleobase. researchgate.net The copper(I)-catalyzed version (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, can then be used for labeling. biosyn.com
Inverse-Electron-Demand Diels-Alder Reaction: This reaction occurs between a dienophile and a diene, often a tetrazine. nih.gov Triphosphates modified with strained alkenes or alkynes (dienophiles) can react rapidly and specifically with tetrazine-bearing probes. nih.gov Triazines have also been developed as stable alternatives to tetrazines, offering a smaller steric footprint. nih.gov
The synthesis of these probes requires attaching the bioorthogonal moiety to the nucleoside, typically at a position on the nucleobase that does not disrupt hydrogen bonding and polymerase recognition, such as the 5-position of pyrimidines or the 7-position of 7-deaza-purines. researchgate.net The modified nucleoside is then converted to the triphosphate, often using established phosphorylation methods. These bioorthogonal NTPs have been successfully used in PCR and primer extension experiments to generate multi-labeled oligonucleotides for various applications. researchgate.net
Enzymatic Hydrolysis and Phosphoryl Transfer Mechanisms
Fundamental Principles of Phosphate (B84403) Ester Hydrolysis
To comprehend the intricate mechanisms by which enzymes catalyze triphosphate hydrolysis, it is essential first to understand the fundamental chemical principles of phosphate ester hydrolysis in a non-biological context. These principles provide a baseline for appreciating the catalytic power and specificity of enzymes. The cleavage of a P-O bond in a phosphate ester is a deceptively complex reaction, with multiple potential pathways. diva-portal.org
The non-enzymatic hydrolysis of simple phosphate esters in aqueous solutions serves as an invaluable model for understanding the more complex biological reactions. longdom.orgrsc.org These studies allow for the detailed examination of reaction kinetics and mechanisms in the absence of protein catalysts. The hydrolysis of phosphate esters can proceed through several hypothetical pathways, broadly categorized as associative, dissociative, or concerted mechanisms. rsc.orgacs.org
Associative (ANDN): This pathway involves the formation of a stable, pentacoordinate phosphorane intermediate.
Dissociative (DN+AN): This mechanism proceeds through a transient, high-energy metaphosphate intermediate.
Concerted (ANDN): This is an intermediate mechanism where bond formation to the incoming nucleophile (water) and bond cleavage to the leaving group occur in a single transition state without a stable intermediate. rsc.org
The preferred pathway depends on factors such as the ester's substitution (mono-, di-, or triester), the nature of the leaving group, and the protonation state of the phosphate. rsc.orgstanford.edu For instance, early studies on phosphate monoester dianions suggested a unimolecular decomposition to a metaphosphate intermediate was the rate-determining step. stanford.edu However, more recent and extensive research, combining experimental and computational approaches, often points towards concerted mechanisms for monoesters, with the transition state becoming progressively "tighter" (more associative character) as the phosphate becomes more substituted (from mono- to diesters and triesters). stanford.edunih.gov
These non-enzymatic model reactions provide crucial mechanistic details in a non-protein environment, offering a benchmark against which the catalytic strategies of enzymes can be compared and understood. longdom.org
Disentangling the precise reaction pathways of phosphate ester hydrolysis requires a synergistic application of advanced experimental and computational techniques. longdom.orgresearchgate.net While experimental methods provide macroscopic kinetic data, computational studies offer insights at the atomic level, visualizing transient states that are otherwise impossible to observe. longdom.org
Experimental Techniques: A robust toolkit from physical organic chemistry is employed to probe these mechanisms. rsc.org
Linear Free Energy Relationships (LFERs): By systematically modifying the leaving group (e.g., adding electron-withdrawing or -donating substituents) and measuring the effect on the reaction rate, LFERs can provide information about the degree of bond cleavage and charge development in the transition state. stanford.edu
Kinetic Isotope Effects (KIEs): Measuring changes in reaction rates upon isotopic substitution (e.g., using 15N or 18O) at the scissile bond provides detailed information about bond fission in the rate-limiting step. acs.orgnih.gov For example, a large KIE observed in the hydrolysis of guanosine-5′-phosphoroimidazolide suggested a loose transition state with extensive cleavage of the P-N bond. nih.gov
Computational Approaches: Quantum chemical calculations have become indispensable for studying the hydrolysis mechanisms of a wide range of phosphate esters and anhydrides. longdom.org
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT), often using functionals such as B3LYP or M06-2X, can model the electronic rearrangements during bond breaking and formation. nih.govresearchgate.net
Combined Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly powerful for studying enzymatic reactions. The reactive center (e.g., the triphosphate and key active site residues) is treated with high-level QM, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics (MM). longdom.org
Molecular Dynamics (MD) Simulations: These simulations can track the movements of atoms over time, providing insights into the structural dynamics and conformational changes that accompany the chemical reaction. acs.org
By combining these approaches, researchers can construct detailed free-energy surfaces for the hydrolysis reactions, comparing the energy barriers for associative versus dissociative pathways and identifying the most likely mechanism. acs.org
| Approach | Technique | Information Gained |
|---|---|---|
| Experimental | Linear Free Energy Relationships (LFERs) | Provides data on charge development and the extent of bond cleavage in the transition state. stanford.edu |
| Kinetic Isotope Effects (KIEs) | Offers detailed insights into bond fission during the rate-limiting step of the reaction. nih.gov | |
| Computational | Quantum Mechanics (QM/MM) | Models electronic rearrangements and allows for the study of reaction mechanisms within a complex protein environment. longdom.org |
| Molecular Dynamics (MD) | Simulates atomic movements over time to reveal protein dynamics and conformational changes. acs.org |
Mechanistic Elucidation of ATP Hydrolysis by ATPases
ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and inorganic phosphate (Pi), releasing energy to fuel cellular work. They achieve enormous rate accelerations by employing sophisticated catalytic strategies that manipulate the principles of phosphate hydrolysis.
The F1-ATPase is a remarkable molecular motor that couples the hydrolysis of ATP to mechanical rotation. oup.comfrontiersin.org It is the catalytic component of the larger ATP synthase complex. High-resolution structures and single-molecule experiments have provided a detailed, though still debated, picture of its mechanism. oup.compnas.org
The F1 complex contains three catalytic β-subunits, each of which cycles through different conformations during catalysis. pnas.org The hydrolysis of an ATP molecule bound to a β-subunit proceeds via an in-line nucleophilic attack on the γ-phosphate by a water molecule. pnas.org This process is facilitated by key residues:
A water molecule is activated by the residue βE188, preparing it for nucleophilic attack. pnas.org
An "arginine-finger" residue, αR373, from an adjacent α-subunit plays a critical role by properly positioning the γ-phosphate of the ATP molecule for the reaction. pnas.org
Molecular simulations combined with single-molecule observations have suggested a two-step process within the catalytic site: first, the dissociation of the Pγ–Oβ bond to generate a transient metaphosphate, followed by the rate-determining step of proton transfer from the lytic water molecule. acs.orgnih.gov The entire process is coupled to the rotation of the central γ-subunit, with each 120° step being driven by the binding of ATP and the subsequent release of products (ADP and Pi) from the catalytic sites. frontiersin.orgpnas.org
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. ethz.chportlandpress.com These transporters function via an "alternating access" mechanism, where ATP binding and hydrolysis drive conformational changes that alternately expose a substrate-binding site to either side of the membrane. pnas.org
The core architecture of an ABC transporter includes two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). ethz.ch The catalytic cycle involves the following key steps:
ATP Binding: The binding of two ATP molecules at the interface of the two NBDs induces their dimerization. acs.org This dimerization is a critical conformational change that is transmitted to the TMDs. pnas.org
Conformational Switch: The NBD dimerization drives the TMDs to switch from an inward-facing (open to the cytoplasm) to an outward-facing (open to the exterior) conformation. portlandpress.comnih.gov
Substrate Translocation: In an exporter, the substrate binds to the inward-facing conformation and is released from the outward-facing state. The reverse is true for importers. nih.gov
ATP Hydrolysis and Reset: Following substrate translocation, ATP is hydrolyzed to ADP and Pi. This event triggers the dissociation of the NBD dimer, causing the TMDs to reset to their initial inward-facing conformation, ready for the next cycle. ethz.chportlandpress.com
The energy of ATP hydrolysis is therefore not directly used to break bonds in the substrate but is transduced into mechanical work, powering the large-scale conformational changes of the transporter protein. nih.gov
A specialized group of enzymes known as nucleoside triphosphate hydrolase (NTPase) metallochaperones utilize the energy from either ATP or GTP hydrolysis to facilitate the maturation of metalloenzymes. oup.comnih.gov These chaperones are essential for the correct insertion of metal ions or complex metallocofactors into their target apo-proteins, a process critical for the function of enzymes like urease and hydrogenase. researchgate.netpnas.org
These NTPase metallochaperones belong to the SIMIBI (signal recognition particle, MinD, and BioD) class of P-loop NTPases. pnas.org The binding and subsequent hydrolysis of a nucleoside triphosphate (NTP) induce conformational changes in the chaperone. researchgate.net For example, in the case of the chaperone MeaB delivering coenzyme B12 to its target mutase, it is proposed that the GTP-bound state of MeaB stabilizes an "open" conformation of the mutase, allowing the cofactor to be inserted. pnas.orgpnas.org Subsequent GTP hydrolysis signals a conformational change that allows the mutase to "close" around the cofactor, trapping it in place. pnas.org Thus, the energy from NTP hydrolysis is used to control the conformation of the chaperone and its client protein, ensuring the specific and timely delivery of the correct metal cofactor. oup.comnih.gov
| Enzyme Class | Function | Role of Triphosphate Hydrolysis | Key Mechanistic Feature |
|---|---|---|---|
| F1-ATPase | ATP Synthesis/Hydrolysis, Rotary Motor | Drives mechanical rotation of the central γ-subunit. frontiersin.org | Rotational catalysis with three catalytic sites cycling through conformations. pnas.org |
| ABC Transporters | Membrane transport of various substrates. ethz.ch | Powers large-scale conformational changes (inward- to outward-facing). nih.gov | "Alternating access" mechanism driven by NBD dimerization/dissociation. pnas.org |
| NTPase Metallochaperones | Insertion of metal cofactors into apo-enzymes. nih.gov | Induces conformational changes in the chaperone to regulate cofactor delivery. pnas.org | G-protein signaling that modulates the conformation of a target enzyme. pnas.org |
Histidine Kinase-Mediated Phosphorylation Mechanisms
Histidine kinases (HKs) are crucial enzymes in two-component signal transduction systems, which are prevalent in bacteria and other non-animal kingdoms. wikipedia.org These systems allow cells to sense and respond to environmental changes. The core function of a histidine kinase is to catalyze the transfer of a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a specific histidine residue within the kinase itself, a process known as autophosphorylation. wikipedia.orgmdpi.com
The mechanism involves the catalytic domain of one subunit of the homodimeric enzyme interacting with the ATP-binding pocket of the other subunit. wikipedia.org This arrangement facilitates a nucleophilic attack from a specific histidine residue on the gamma-phosphate of ATP, resulting in the formation of a high-energy phosphohistidine (B1677714) intermediate. wikipedia.orgmdpi.com The phosphorylation can occur on either the N1 (pros) or N3 (tele) nitrogen atom of the histidine's imidazole (B134444) ring, with 3-phosphohistidine being the more chemically stable isomer. mdpi.com
Following autophosphorylation, the phosphate group is then transferred to a conserved aspartate residue on the receiver domain of a cognate response regulator protein. wikipedia.orgpnas.org This phosphotransfer activates the response regulator, which typically functions as a transcription factor, to elicit a specific cellular response. mdpi.com The entire process, from sensing a signal to activating a response, is a phosphorelay system. pnas.org Some histidine kinases, like NtrB and EnvZ, are bifunctional and also possess phosphatase activity, enabling them to dephosphorylate the response regulator and thus turn the signal off. pnas.orgcaister.com
Enzyme Kinetics of Triphosphate Cleavage
The enzymatic cleavage of triphosphate is fundamental to many cellular processes, and its kinetics are studied to understand enzyme efficiency and mechanism. The rate of this hydrolysis is influenced by several factors, including the specific enzyme, substrate concentration, and the presence of metal ions like Mg²⁺. researchgate.netresearchgate.net
Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic constant (k_cat) quantify the efficiency of triphosphate cleavage. For instance, the exopolyphosphatase Ppx1 demonstrates rapid triphosphate hydrolysis. Steady-state kinetic analysis of Ppx1-catalyzed cleavage of triphosphate into inorganic phosphate (Pi) and pyrophosphate (PPi) yielded a Kₘ of 23.6 ± 3.2 μM and a k_cat of 338 ± 31 s⁻¹. researchgate.net This catalytic efficiency is significantly higher than that of other enzymes like SAMHD1-catalyzed nucleotide-triphosphate hydrolysis. researchgate.net
The kinetics of triphosphate cleavage can be complex. Studies on actomyosin-catalyzed hydrolysis of nucleoside triphosphates (NTPs) revealed biphasic kinetics for Pi release. nih.gov The initial fast phase corresponds to the release of Pi from the actomyosin-ADP-Pi complex, while the slower phase reflects the rate of the cleavage step itself. nih.gov For ATP hydrolysis at 20°C, the Pi release step (75 s⁻¹) is about 25 times faster than the cleavage step, which becomes the rate-limiting step at saturating actin concentrations. nih.gov While the rate of Pi release shows little variation with the nucleoside structure, the rate of the cleavage step is highly dependent on the specific NTP substrate. nih.gov
| Enzyme | Substrate | Kₘ (μM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Ppx1 | Triphosphate | 23.6 | 338 | 1.43 x 10⁷ | researchgate.net |
| Actomyosin | ATP | N/A | ~3 (cleavage step) | N/A | nih.gov |
Polyphosphate Metabolism and Inorganic Phosphate Dynamics
Inorganic polyphosphate (polyP) is a linear polymer composed of multiple phosphate units linked by high-energy phosphoanhydride bonds, similar to those found in ATP. nih.govsciresjournals.com Found in all kingdoms of life, polyP is a multifunctional metabolite involved in a myriad of cellular functions. frontiersin.orgcarnegiescience.edunih.gov It serves as a vital reservoir for inorganic phosphate (Pi) and energy, playing a critical role in cellular stress responses, phosphate storage, and maintaining homeostasis. nih.govfrontiersin.org
Polyphosphate Synthesis by Polyphosphate Kinases
The primary enzymes responsible for the synthesis of polyP are polyphosphate kinases (PPKs). plos.org The most well-characterized family, PPK1, catalyzes the reversible transfer of the terminal phosphate group from ATP to a growing polyP chain. mdpi.compnas.org The reaction can be summarized as:
ATP + (Pi)ₙ ⇌ ADP + (Pi)ₙ₊₁
This process is typically initiated using ATP as the donor, extending the polyP chain, which can reach lengths of hundreds or even thousands of phosphate residues. nih.govwikipedia.org In some organisms, like Myxococcus xanthus, PPK1 can also use orthophosphate or pyrophosphate as a primer for synthesizing long-chain polyP. nih.gov PPK enzymes are crucial for accumulating polyP, particularly under conditions of nutrient stress or during specific developmental stages. plos.orgnih.gov The synthesis of polyP is tightly coupled with cellular energy status, often increasing when ATP levels are high. frontiersin.org
Polyphosphate Degradation by Exopolyphosphatases and Phosphotransferases
The degradation of polyP is essential for mobilizing stored phosphate and energy. This process is primarily carried out by two classes of enzymes: exopolyphosphatases (PPXs) and polyphosphate phosphotransferases.
Exopolyphosphatases (PPX) are processive enzymes that hydrolyze the terminal phosphoanhydride bonds at the ends of the polyP chain, releasing orthophosphate (Pi). acs.orgwikipedia.org The reaction is:
(Pi)ₙ + H₂O → (Pi)ₙ₋₁ + Pi
PPX plays a key role in phosphorus cycling by breaking down polyP into usable phosphate. nih.gov Different organisms may express multiple PPX enzymes with varying specificities for short- or long-chain polyP. nih.gov
Phosphotransferases utilize polyP as a phosphoryl donor to synthesize nucleotides. For example, polyphosphate:AMP phosphotransferase (PAP) catalyzes the phosphorylation of AMP to ADP using polyP. wur.nlasm.org
(Pi)ₙ + AMP → (Pi)ₙ₋₁ + ADP
This reaction is significant as the resulting ADP can be further converted to ATP by adenylate kinase, linking polyP degradation directly to energy regeneration. asm.orgpnas.org Another class, PPK2 enzymes, can use polyP to phosphorylate both nucleoside monophosphates (like AMP) and diphosphates (like ADP), contributing to the synthesis of ATP and other nucleoside triphosphates. mdpi.compnas.orgebi.ac.uk
| Enzyme Class | Specific Enzyme Example | Function | Reaction | Reference |
|---|---|---|---|---|
| Synthesis | Polyphosphate Kinase 1 (PPK1) | Synthesizes polyP from ATP | ATP + (Pi)ₙ → ADP + (Pi)ₙ₊₁ | mdpi.com |
| Degradation | Exopolyphosphatase (PPX) | Hydrolyzes polyP to Pi | (Pi)ₙ + H₂O → (Pi)ₙ₋₁ + Pi | wikipedia.org |
| Polyphosphate:AMP Phosphotransferase (PAP) | Uses polyP to phosphorylate AMP to ADP | (Pi)ₙ + AMP → (Pi)ₙ₋₁ + ADP | asm.org |
Interplay Between Polyphosphate and Adenylate Homeostasis
Polyphosphate metabolism is intricately linked to the maintenance of adenylate (AMP, ADP, ATP) homeostasis. frontiersin.orgnih.gov By serving as a dynamic reservoir of high-energy phosphate bonds, polyP helps buffer the cell's energy charge. nih.gov
The synthesis of polyP by PPK1 consumes ATP, converting it to ADP. frontiersin.org This activity can lower the cellular ATP/ADP ratio. Conversely, the degradation of polyP can regenerate ATP. The reverse reaction of PPK1 transfers a phosphate from polyP to ADP, forming ATP. pnas.org Additionally, the concerted action of PAP and adenylate kinase (ADK) provides another route for ATP synthesis from AMP, using polyP as the ultimate phosphate donor. asm.orgpnas.org
ADK catalyzes the reaction: 2 ADP ⇌ ATP + AMP
Role of Polyphosphate in Cellular Energetics and Phosphate Cycling
Polyphosphate is a central player in both cellular energetics and global biogeochemical phosphate cycling. nih.govsciresjournals.com
Cellular Energetics: As a polymer of high-energy phosphoanhydride bonds, polyP serves as a significant energy reserve. sciresjournals.comfrontiersin.org This stored energy can be mobilized to regenerate ATP, the universal energy currency of the cell, through the action of enzymes like PPK1 and PAP. sciresjournals.comnih.gov This function is particularly critical for survival during periods of nutritional stress or dormancy. pnas.org In mitochondria, polyP is involved in regulating calcium homeostasis and maintaining mitochondrial fitness. nih.gov The ability of polyP to store and release energy makes it a fundamental component of the bioenergetic network in a wide range of organisms. sciresjournals.com
Phosphate Cycling: PolyP is a major factor in the biological cycling of phosphorus. nih.gov Microorganisms accumulate polyP when phosphate is abundant, a phenomenon known as "luxury uptake," and degrade it when phosphate becomes scarce. pnas.org This intracellular storage and subsequent release significantly influence the availability of phosphate in various environments, from aquatic systems to marine sediments. cornell.eduasm.org Large sulfur bacteria like Beggiatoa, for example, can accumulate vast amounts of polyP, acting as a significant sink for phosphate and playing a crucial role in benthic phosphorus cycling. asm.orgnih.gov The rapid turnover of polyP in phytoplankton, especially in low-phosphorus environments, suggests it is a readily recycled source of bioavailable phosphorus, potentially mitigating phosphorus limitation for primary production. pnas.org
Computational Modeling and Simulation of Triphosphate Systems
Quantum Mechanical and Molecular Dynamics Simulations
Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational approaches that allow for the detailed examination of triphosphate systems. QM methods, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules, while MD simulations use classical mechanics to simulate the time-dependent behavior of molecular systems. Often, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is employed, where the reactive center is treated with QM and the larger surrounding environment with MM. hawaii.eduacs.org
Structural and Reactivity Predictions of Triphosphate
QM/MM simulations have been instrumental in elucidating the mechanism of triphosphate hydrolysis. hawaii.educapes.gov.bracs.org Studies on methyl triphosphate (MTP) in water clusters have suggested a two-step dissociative-type process. capes.gov.bracs.org In the first step, the γ-phosphate group separates, and in the second, inorganic phosphate (B84403) is formed through proton transfers. capes.gov.bracs.org The mechanism of ATP hydrolysis, a cornerstone of cellular bioenergetics, has been a subject of intense computational study. Simulations suggest that the reaction can proceed through either an associative or a dissociative mechanism, depending on the surrounding environment. nih.gov
Research combining QM/MM with advanced sampling techniques like metadynamics has been applied to study ATP hydrolysis in complex biological systems such as actin. hawaii.eduacs.org These simulations can model the breaking and forming of chemical bonds, providing a detailed picture of the reaction at an atomistic level. acs.org For instance, in the motor protein myosin, self-consistent charge density functional tight binding (SCC-DFTB) has been used to investigate the hydrolysis process. hawaii.edu
Computational studies have also highlighted the formation of a metaphosphate-like transition state during phosphoryl transfer reactions. elifesciences.org This transient species is characterized by a transferring phosphoryl group with asymmetric bond distances to the attacking nucleophile and the leaving group. elifesciences.org
Energetic Landscape of Phosphoryl Transfer Reactions
Understanding the energetic landscape of phosphoryl transfer is crucial for comprehending the catalytic efficiency of enzymes. nih.govnih.gov Computational studies have been employed to map the free energy profiles of these reactions, revealing the activation barriers and the stability of intermediates. elifesciences.orgresearchgate.net
For example, QM/MM calculations on the enzyme adenylate kinase, which catalyzes the reversible phosphoryl transfer between two ADP molecules to form ATP and AMP, have provided detailed free energy landscapes. elifesciences.orgresearchgate.net These studies have shown that the enzyme significantly lowers the activation energy for the phosphoryl transfer step, which would otherwise take thousands of years. nih.govelifesciences.org The presence of a magnesium ion (Mg²⁺) is often crucial, and its role in accelerating the reaction has been computationally investigated. nih.govelifesciences.org
The energetic landscape can be visualized using two-dimensional reaction coordinate diagrams, which illustrate how the transition state structure changes with modifications to the reacting molecules. nih.gov For symmetric phosphoryl-transfer reactions, for instance, the addition of ester substituents to the phosphoryl group can influence the position of the transition state along the reaction pathway. nih.gov
| Reaction State | Parameter | Value (kcal/mol) | Computational Method |
|---|---|---|---|
| Fully Charged Nucleotide | Forward Activation Free Energy (ΔfG‡) | 13 ± 0.9 | SCC-DFTB QM/MM with Multiple Steered Molecular Dynamics |
| Monoprotonated Nucleotide | Forward Activation Free Energy (ΔfG‡) | 23 ± 0.9 | SCC-DFTB QM/MM with Multiple Steered Molecular Dynamics |
Modeling of Triphosphate-Protein Interactions
The interaction of triphosphate-containing molecules with proteins is fundamental to a vast array of cellular processes. Computational modeling provides a window into these interactions, from the initial binding event to the subsequent conformational changes that drive biological function.
Docking Studies of Triphosphate and Enzyme Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used to study the interactions between ligands, such as triphosphate analogs, and the active sites of enzymes. nih.govscirp.orgpensoft.net These studies can reveal key amino acid residues involved in binding and help in the design of potent and selective enzyme inhibitors. nih.govresearchgate.netmdpi.com
For instance, docking studies have been performed on inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), a family of enzymes that hydrolyze nucleoside triphosphates. nih.gov The results of these simulations were found to be in good agreement with in vitro experimental data, providing a structural basis for the observed inhibitory activity. nih.gov Similarly, docking has been used to investigate the binding of novel sulfonamide derivatives to glycolytic enzymes like triose phosphate isomerase, identifying potential new antimalarial agents. scirp.org The process typically involves preparing the 3D structures of the protein and the ligand, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. pensoft.net
Simulation of Conformational Dynamics during ATP Hydrolysis
The energy released from ATP hydrolysis is often coupled to large-scale conformational changes in proteins, which are essential for their function. nih.govplos.org Molecular dynamics simulations can track these dynamic changes over time, providing a movie-like view of the protein in action. nih.govtandfonline.combiorxiv.org
All-atom MD simulations, some extending for microseconds, have been used to investigate the conformational changes in various ATP-driven molecular machines. nih.govplos.org In the motor protein myosin, simulations have shown that the thermal fluctuations following ATP hydrolysis are biased in a direction relevant to its movement along actin filaments. nih.gov For ABC transporters, simulations have revealed how ATP hydrolysis at the nucleotide-binding domains (NBDs) can trigger an asymmetric opening of the NBD interface, a key step in the transport cycle. plos.org
In the chaperone protein Hsp90, long-duration MD simulations have been used to study the closure of the "ATP-lid," a crucial conformational change for ATP hydrolysis. biorxiv.org These simulations can capture early events in this process and provide insights into how mutations can affect the protein's dynamics and function. biorxiv.org
| Protein | Interacting Residues/Regions | Interaction with Triphosphate | Reference |
|---|---|---|---|
| F1-ATPase (βTP subunit) | Residues 158–164, R189, Y345 | Interact with β and γ phosphates, constraining ATP motion through a network of hydrogen bonds. | researchgate.net |
| BtuCD-F (ABC Transporter) | Signature motif at the ADP-bound site | Hydrogen bonds are disrupted upon hydrolysis, leading to asymmetric opening. | plos.org |
| Zika NS3 Helicase | Gly415 backbone NH group | Forms a hydrogen bond with the nucleophilic water molecule, facilitating ATP hydrolysis. | acs.org |
Computational Approaches to Mitochondrial Energy Transduction
Mitochondria are the primary sites of ATP synthesis in most eukaryotic cells, a process known as oxidative phosphorylation. nih.govnih.govisbgroup.eu Computational modeling of mitochondrial energy transduction (MET) aims to create a quantitative and mechanistic understanding of this complex process. mdpi.complos.org
These models integrate a vast amount of experimental data to simulate the network of reactions involved in ATP production. nih.govmdpi.com Early models were primarily thermodynamic, but have since evolved to include kinetic and stoichiometric approaches. mdpi.com Modern computational models of MET are complex, often featuring hundreds of parameters, and can simulate many of the key molecular processes. nih.gov
These processes include the oxidation of substrates in the Krebs cycle, the generation of a proton motive force by the electron transport chain, and the synthesis of ATP by F₁F₀-ATPase. nih.govisbgroup.eu The models also account for the transport of molecules like ADP and phosphate across the mitochondrial inner membrane. plos.org By simulating these processes, researchers can investigate fundamental questions about mitochondrial function, such as the control of respiration and the interplay between ATP synthesis and other mitochondrial functions like calcium buffering. nih.govplos.org
Development and Validation of Computational Models for Triphosphate Analogs
The development and validation of robust computational models for triphosphate analogs are essential for accurately simulating their behavior in complex biological systems. These models are critical for understanding molecular recognition, enzymatic reactions, and the dynamic nature of triphosphate analogs in solution and when bound to proteins. The process involves creating theoretically sound models and rigorously testing them against experimental data to ensure their predictive power.
The development of these computational models often relies on a multi-tiered approach, combining quantum mechanics (QM), molecular mechanics (MM), and hybrid QM/MM methods. QM calculations, such as those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and are used to parameterize the more computationally efficient MM force fields. nih.govusc.edumdpi.commazums.ac.ir For instance, QM methods have been employed to calculate the potential energy surfaces of model compounds like methyl diphosphate (B83284) (MDP) and methyl triphosphate (MTP) to derive parameters for popular force fields such as AMBER. umich.edu This parameterization is crucial as standard force fields have been shown to inadequately describe the conformational distributions of triphosphate complexes, such as those involving Mg²⁺ ions. chemrxiv.orgchemrxiv.org
Researchers have focused on refining force field parameters for the triphosphate moiety to better replicate experimental observations. researchgate.net This includes developing parameters for bond angles, torsions, and partial charges based on high-level QM calculations. umich.edu For example, new parameters for the AMBER force field were developed based on RHF/6-31+G* level calculations of MTP, resulting in a significant improvement in reproducing the ab initio potential energy surface compared to existing parameters. umich.edu More recent efforts have advanced from simple models like methyl triphosphate to more realistic ones like ribosyl triphosphate to improve parameters for ATP and GTP, considering factors like dihedral coupling effects and polarized charges. chemrxiv.orgchemrxiv.org
Hybrid QM/MM simulations represent a powerful tool, allowing for the study of reactions and interactions within large biological systems. In this approach, the reactive center, including the triphosphate analog and key interacting residues, is treated with a high level of QM theory, while the surrounding protein and solvent are modeled using computationally less expensive MM force fields. usc.edumdpi.com This method has been successfully applied to study the hydrolysis of GTP analogs in the active sites of proteins like KRas-NF1. usc.edumdpi.com
Validation is an indispensable step to ensure the reliability of these computational models. mdpi.comliverpool.ac.ukethz.ch A primary validation method involves comparing simulation results with high-resolution structural data from X-ray crystallography and electron microscopy. nih.gov Molecular dynamics simulations using newly developed force fields should be able to maintain the stability of experimentally determined protein-ligand structures and reproduce key conformational features. researchgate.net For example, molecular dynamics simulations have been shown to correlate well with spectroscopic and crystallographic data for kinesin motors bound to triphosphate analogs. nih.gov
Another critical validation benchmark is the reproduction of experimental thermodynamic and kinetic data. For a series of methyl triphosphate analogs, QM calculations combined with solvation models were used to compute reaction rates and equilibrium constants, which were then shown to have a linear relationship with experimental pKa values. nih.gov Furthermore, the ability of a model to reproduce experimental hydration free energies (HFEs) is a strong indicator of its accuracy, as this property is fundamental to protein folding and ligand binding. plos.org
The table below summarizes selected studies on the development and validation of computational models for triphosphate analogs, highlighting the methods used and the validation approaches taken.
| Triphosphate Analog/System | Computational Model/Method | Development Focus | Validation Method(s) | Key Findings & Research |
| Mg²⁺ complexes of methyl triphosphate analogues | Quantum Mechanics (B3LYP/TZVP//HF/6-31G*) with solvation models | Calculation of kinetic and thermodynamic constants for nucleotidyl transfer reactions. | Comparison with experimental pKa values of the leaving group. | Calculated reaction rates showed a linear free-energy relationship with experimental pKa, validating the model's ability to capture electronic effects. nih.gov |
| ATP/GTP∙Mg²⁺ complexes | Molecular Mechanics (AMBER force field development) | Development of new force field parameters for the triphosphate group based on a ribosyl triphosphate model instead of a methyl triphosphate model. chemrxiv.orgchemrxiv.org | Comparison of simulated conformational distributions (tri-coordinated vs. bi-coordinated) with expected solution behavior. chemrxiv.org | Existing AMBER force fields based on methyl triphosphate models are insufficient; the new parameters more accurately describe the conformational balance in solution. chemrxiv.orgchemrxiv.org |
| ATP-bound proteins (e.g., Ca²⁺-ATPase) | Molecular Mechanics (CHARMM force field modification) | Derivation of new force-field parameters for the triphosphate moiety of ATP based on QM calculations of methyl triphosphate. researchgate.net | Stability of ATP-bound protein structures in MD simulations; comparison of ATP conformations with Protein Data Bank (PDB) entries. researchgate.net | Modified parameters led to stable simulations of ATP-bound proteins and a wider, more realistic range of conformational sampling for ATP in water. researchgate.net |
| Guanosine (B1672433) Triphosphate (GTP) analog in KRas-NF1 complex | Hybrid QM/MM (DFT/CHARMM36) | Modeling the GTP hydrolysis reaction pathway in a large protein complex. usc.edumdpi.com | Comparison of the model's starting geometry with crystal structure coordinates (PDB ID 6OB2). usc.edumdpi.com | The QM/MM model successfully described the water-assisted mechanism of GTP hydrolysis, with conformations consistent with the initial crystal structure. usc.edumdpi.com |
| Nucleotide analogs in yeast RNA triphosphatase | Molecular Docking and MD Simulations | Modeling the binding of various nucleotide analogs to the enzyme's active site to understand substrate recognition. nih.gov | Correlation of computational findings with experimental data on the phosphohydrolysis and inhibitory potential of the analogs. | The study highlighted key amino acid interactions and the structural flexibility of the active site, paving the way for designing potential inhibitors. nih.gov |
The continuous development and rigorous validation of these computational models are crucial for advancing our understanding of triphosphate chemistry and biology. By integrating experimental data with increasingly sophisticated theoretical approaches, researchers can build models with high fidelity and predictive capability, ultimately aiding in fields ranging from mechanistic enzymology to structure-based drug design. nih.govacs.org
Biophysical Investigations of Triphosphate 2 Interactions
Spectroscopic Techniques for Triphosphate Analysis
Spectroscopic methods are invaluable for the detailed analysis of triphosphate(2-) and its interactions. These techniques allow for the characterization of its structure, quantification, and the monitoring of its involvement in biochemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying phosphorus-containing compounds. mdpi.com ³¹P NMR, in particular, is well-suited for the analysis of triphosphate(2-) due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which provides excellent sensitivity. mdpi.com The distinct chemical environments of the three phosphate (B84403) groups (α, β, and γ) in a triphosphate chain result in separate signals in the ³¹P NMR spectrum, allowing for their individual assessment. aiinmr.comrsc.org
Proton decoupling is commonly employed in ³¹P NMR to simplify spectra by removing spin-spin couplings with protons, resulting in sharper lines. huji.ac.il However, for quantitative analysis, inverse gated decoupling is often used to avoid the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration. huji.ac.il The chemical shifts of the phosphate resonances are sensitive to factors such as pH and the presence of metal ions, providing valuable information about the local environment of the triphosphate moiety. mdpi.com
| Phosphate Group | Typical ³¹P Chemical Shift (δ) Range | Multiplicity (Coupled) |
| α-phosphate | -10 to -12 ppm | Doublet |
| β-phosphate | -20 to -23 ppm | Triplet (or doublet of doublets) |
| γ-phosphate | -5 to -7 ppm | Doublet |
Data sourced from representative ³¹P NMR studies of adenosine (B11128) phosphates. aiinmr.com
¹⁹F NMR has emerged as a powerful tool for activity-based screening assays involving ATP-utilizing enzymes. nih.gov By using a fluorine-containing ATP analogue, such as 2-fluoro-ATP (2F-ATP), enzymatic reactions can be monitored. nih.gov The ¹⁹F nucleus is highly sensitive to NMR measurements due to its spin of 1/2 and high gyromagnetic ratio. wikipedia.org The large chemical shift dispersion of ¹⁹F NMR provides high resolution, and the absence of fluorine in most biological molecules results in background-free spectra. wikipedia.orgoup.com This technique has been successfully applied to study various enzymes, including kinases and ligases, demonstrating the versatility of 2-fluoro-ATP as a universal tool for screening ATP-requiring enzymes. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy offers a unique approach to monitor the enzymatic activity of ATP-hydrolyzing enzymes. rsc.orgd-nb.info This technique relies on the use of an ATP analogue modified with two nitroxide radicals, which act as spin labels. rsc.orgd-nb.info In the intact ATP analogue, the two spin labels are in close proximity, leading to dipole-dipole coupling that results in a broadened EPR signal. d-nb.info
Upon enzymatic cleavage of the triphosphate chain, the spin labels become separated, abolishing the dipole-dipole coupling. d-nb.info This change leads to a significant sharpening of the EPR spectrum. d-nb.info By monitoring the change in the EPR lineshape over time, the rate of the enzymatic reaction can be determined in a concentration-independent manner. d-nb.info This method has been demonstrated to be a robust way to monitor the fraction of cleaved substrate. d-nb.info EPR-based assays provide a valuable alternative to fluorescence-based methods for studying enzymatic activity. rsc.orguni-konstanz.deresearchgate.net
| State of ATP Analogue | Proximity of Spin Labels | Dipole-Dipole Coupling | EPR Signal |
| Intact | Close | Present | Broadened |
| Cleaved | Separated | Absent | Sharp |
This table illustrates the principle of monitoring enzymatic ATP hydrolysis by EPR spectroscopy. d-nb.info
Fluorescence-based techniques are widely used to study the binding of triphosphate, often in the context of ATP. These methods offer high sensitivity and are amenable to high-throughput screening. nih.gov A common strategy involves the use of fluorescent probes or sensors that exhibit a change in their fluorescence properties upon binding to ATP. researchgate.net
These probes can be designed to interact with ATP through various mechanisms, including metal coordination, hydrogen bonding, and π-π stacking interactions. For example, a sensor bearing two pyrene (B120774) moieties can show a ratiometric fluorescent change specifically with ATP over other nucleoside triphosphates. Another approach utilizes aptamers, which are short nucleic acid sequences that bind to specific targets. ATP aptamers can be incorporated into fluorescent sensor systems where the binding of ATP induces a conformational change that alters the fluorescence signal.
Fluorescence polarization (FP) is another powerful technique to study triphosphate binding. nih.gov In this method, a fluorescently labeled molecule is used. When this molecule is small and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, such as a protein that binds ATP, its tumbling rate slows down, leading to an increase in the polarization of the emitted light. nih.gov This change in polarization can be used to determine binding affinities.
Triphosphate as a Regulator of Protein Homeostasis
Beyond its role as an energy currency, the triphosphate moiety of ATP plays a significant role in maintaining protein homeostasis within the cell. It influences protein solubility and the formation of biomolecular condensates through mechanisms that are independent of ATP hydrolysis.
ATP, at the high millimolar concentrations found in cells, functions as a biological hydrotrope, preventing protein aggregation and maintaining protein solubility. hymanlab.orgresearchgate.net Hydrotropes are amphiphilic molecules that can solubilize hydrophobic compounds in aqueous solutions. hymanlab.orgresearchgate.net ATP's structure, with its hydrophobic adenine (B156593) ring and hydrophilic triphosphate chain, allows it to interact with both hydrophobic and hydrophilic regions of proteins. researchgate.netpnas.org
This hydrotropic function of ATP is independent of its role in energy metabolism, which requires only micromolar concentrations. hymanlab.org Studies have shown that ATP can prevent the aggregation of proteins and even dissolve pre-formed protein aggregates in vitro. hymanlab.orgnih.gov The mechanism is thought to involve ATP molecules forming a dynamic cloud around proteins, which shields hydrophobic patches on the protein surface and prevents them from interacting with each other to form aggregates. pnas.org This function is crucial for maintaining the integrity of the crowded cellular environment, where protein concentrations are very high. researchgate.net The hydrotropic properties of ATP are not exclusive, as other nucleotides like GTP, ADP, and AMP can have similar effects, though they are present at much lower concentrations in the cell. pnas.org
Liquid-liquid phase separation (LLPS) is a process by which biomolecules, particularly proteins and nucleic acids, condense into membraneless organelles within the cell. frontiersin.org Triphosphate, primarily in the form of ATP, has been shown to be a key modulator of LLPS. hymanlab.orgnih.gov At physiological concentrations, ATP can prevent the LLPS of certain proteins, such as the fused in sarcoma (FUS) protein, thereby maintaining their solubility. hymanlab.org This effect is consistent with its hydrotropic function.
Role of Triphosphate in Protein Hydration and Folding
The triphosphate moiety plays a critical, energy-independent role in mediating protein homeostasis, particularly through its influence on protein hydration and folding. nih.govnih.gov The dynamic interplay between a protein and its surrounding water molecules, known as the hydration shell, is fundamental to its structure, stability, and function. mdpi.com Triphosphate anions have a pronounced capacity to modulate this hydration shell, thereby influencing the intricate process by which a polypeptide chain achieves its native three-dimensional conformation. nih.govresearchgate.net
The strong ability of the phosphate groups to interact with water molecules is a key aspect of this phenomenon. researchgate.netrsc.org This interaction helps to antagonize the destabilizing effects of molecular crowding within the cell, creating a more favorable environment for correct folding. nih.govnih.gov Research suggests that triphosphate, and molecules containing it like Adenosine Triphosphate (ATP), can act as "biological hydrotropes," substances that enhance the solubility of other molecules in water, which helps prevent protein aggregation and misfolding. nih.govresearchgate.net
Furthermore, phosphate anions, particularly the triphosphate chain, have a unique ability to enhance protein dynamics on the microsecond to millisecond (μs-ms) timescale. mdpi.comnih.gov This is thought to occur through the continuous exchange of ionic states within the protein's hydration shell, a process driven by protonation and deprotonation reactions of the phosphate groups. mdpi.com These rapid exchanges can trigger the necessary conformational fluctuations in the polypeptide chain, effectively acting as a molecular chaperone to guide the protein towards its correctly folded state. mdpi.comnih.gov Studies have indicated that ATP and free triphosphates exhibit the highest efficiency in inducing protein folding among various tested molecules, underscoring the significance of the triphosphate group in this process. nih.govmdpi.comnih.gov This capacity to mediate protein hydration and folding is a fundamental, energy-independent function that contributes significantly to maintaining protein integrity in the cellular environment. nih.govresearchgate.net
Structural Characterization of Triphosphate-Binding Proteins
The interaction between triphosphate-containing molecules and proteins is a cornerstone of cellular bioenergetics and signaling. Understanding these interactions at an atomic level is crucial for elucidating their mechanisms. High-resolution structural techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided profound insights into how proteins recognize and bind the triphosphate moiety, leading to specific functional outcomes.
Crystallographic and Cryo-EM Insights into Triphosphate-Bound States
X-ray crystallography and cryo-EM have been instrumental in visualizing the bound states of triphosphate-containing ligands within protein active sites. These structures reveal that the highly negative charge of the triphosphate chain is typically stabilized by a network of interactions with positively charged amino acid residues, such as arginine and lysine, as well as by coordination with divalent metal cations, most commonly magnesium (Mg²⁺). wikipedia.org
Crystallographic studies of various enzymes, including kinases and motor proteins, have detailed the precise geometry of the triphosphate-binding pocket. For example, the structure of scallop myosin S1 complexed with ATP analogs shows the coordination of the Mg²⁺ ion by oxygen ligands from the β- and γ-phosphates of the nucleotide, as well as by specific serine and threonine residues within the binding pocket. nih.gov Similarly, the crystal structure of N-acetyl-l-glutamate kinase (NAGK) bound to an ATP analog provided a glimpse into how the triphosphate is oriented within the active site. researchgate.net In the case of cAMP-dependent protein kinase, crystallographic data of a ternary complex places the γ-phosphate of ATP in close proximity (2.7 Å) to the serine hydroxyl of a substrate peptide, poised for direct phosphotransfer. nih.gov
Cryo-EM has emerged as a powerful complementary technique, particularly for large, dynamic protein complexes that are challenging to crystallize. Cryo-EM studies on chaperonins have captured structural snapshots of individual complexes undergoing the ATP binding process, revealing variations in nucleotide occupancy and the resulting conformational changes in each subunit. nih.gov High-resolution cryo-EM maps of the motor protein KIF1A bound to a non-hydrolyzable ATP analog have shown a "closed" conformation of the nucleotide-binding pocket, which changes to an "open" state upon hydrolysis to ADP. nih.gov This demonstrates how the presence of the terminal γ-phosphate directly influences the protein's conformational state and subsequent function. These structural studies collectively provide a detailed atomic blueprint of how proteins engage with the triphosphate moiety to drive biological processes.
| Protein | Ligand | Technique | Resolution (Å) | PDB ID | Key Finding |
|---|---|---|---|---|---|
| Scallop Myosin S1 | AMPPNP, ATPγS | X-ray Crystallography | 2.8 - 3.8 | Not specified in text | Visualized ATP γ-phosphate interactions and Mg²⁺ coordination in the nucleotide-binding pocket. nih.gov |
| cAMP-Dependent Protein Kinase | ADP, Substrate Peptide | X-ray Crystallography | 2.2 | Not specified in text | Showed the serine hydroxyl of the substrate is 2.7 Å from the γ-phosphate of ATP, supporting a direct phosphotransfer mechanism. nih.gov |
| P. falciparum Choline Kinase | ADP | X-ray Crystallography | 2.2 | 6YXT | Revealed the binding mode of the diphosphate (B83284) moiety, highlighting interactions with key polar and non-polar residues. mdpi.com |
| KIF1A Motor Domain | AMPPNP | Cryo-EM | ~9 | Not specified in text | Demonstrated a closed conformation of the nucleotide binding pocket in the triphosphate-bound state, distinct from the open ADP-bound state. nih.gov |
| Archaeal Chaperonin (MmCpn) | ATP | Cryo-EM | Not specified in text | Not specified in text | Captured structural snapshots of stochastic ATP binding events, revealing nucleotide-bound and free states of individual subunits. nih.gov |
| N-Ethylmaleimide-Sensitive Factor (NSF) | ATP | Cryo-EM | ~7.6 | 3j94 | Showed conformational changes in the AAA+ ATPase domains upon ATP binding compared to the ADP-bound state. researchgate.net |
Biophysical Characterization of Enzyme-Triphosphate Complexes
Beyond static structural snapshots, a range of biophysical techniques are employed to characterize the dynamic and thermodynamic properties of enzyme-triphosphate interactions. These methods provide crucial data on binding affinity, kinetics, and the energetic forces driving complex formation.
Isothermal Titration Calorimetry (ITC) is a powerful tool that directly measures the heat released or absorbed during a binding event or an enzyme-catalyzed reaction. nih.govfrontiersin.org By titrating a triphosphate-containing substrate into a solution of an enzyme, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). chemrxiv.org For catalytic reactions, ITC can be adapted to measure Michaelis-Menten kinetic parameters, such as Km and kcat, by monitoring the heat rate of the reaction over time. nih.govacs.org For example, ITC has been used to determine the kinetic parameters for hexokinase with its substrates, glucose and ATP. nih.gov This technique is particularly valuable as it is a universal, label-free method applicable to virtually any enzymatic reaction. nih.gov
Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. youtube.com In a typical SPR experiment, an enzyme is immobilized on a sensor chip surface, and a solution containing the triphosphate ligand is flowed over it. nih.gov Binding of the ligand to the enzyme causes a change in the refractive index at the surface, which is detected and recorded as a response signal. youtube.com This allows for the precise determination of kinetic rate constants, including the association rate (kon) and the dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated. youtube.com SPR has been used to characterize the binding of nucleotide triphosphates to enzymes like soluble guanylate cyclase and to study the competitive binding of inhibitors to the ATP-binding pocket of protein kinases. nih.govnih.gov
These biophysical approaches provide quantitative data that complements the structural information from crystallography and cryo-EM, offering a comprehensive understanding of how enzymes interact with and utilize triphosphate-containing molecules.
| Enzyme | Ligand | Technique | Parameter | Value |
|---|---|---|---|---|
| Hexokinase (yeast) | ATP | ITC | Km | 0.10 ± 0.01 mM nih.gov |
| Hexokinase (yeast) | ATP | ITC | kcat | 165 ± 3 s⁻¹ nih.gov |
| Soluble Guanylate Cyclase (catalytic domain) | GTP, ATP | SPR | Binding | Observed at physiological concentrations in the presence of Mg²⁺. nih.gov |
| cAMP-Dependent Protein Kinase | ATP | SPR (Competition Assay) | Binding | Used to demonstrate the bisubstrate character of an immobilized inhibitor targeting the ATP-binding pocket. nih.gov |
| Human Soluble Epoxide Hydrolase | Substrate + Inhibitor | ITC | Inhibition Analysis | ITC was used to determine the mode of action (competitive inhibition) for an inhibitor. acs.org |
Triphosphate 2 in Cellular Signaling and Regulatory Networks
Intracellular Signaling Pathways Mediated by Triphosphate
Triphosphate, most commonly in the form of adenosine (B11128) triphosphate (ATP), is a central player in intracellular signaling, acting as a key currency for energy transfer and as a signaling molecule itself. wikipedia.org Its roles extend from being a substrate for enzymes that initiate signaling cascades to directly regulating the function of ion channels and transporters.
Triphosphate as a Substrate for Kinases and Phosphorylation Cascades
One of the most fundamental roles of triphosphate in signaling is serving as the phosphate (B84403) donor in phosphorylation reactions catalyzed by protein kinases. acs.orgnih.gov Phosphorylation is a reversible post-translational modification that involves the covalent addition of a phosphate group to serine, threonine, or tyrosine residues on a protein. thermofisher.com This process is a ubiquitous mechanism for regulating protein function and transmitting signals within the cell. thermofisher.comnih.gov
The transfer of the terminal (gamma) phosphate from an ATP molecule to a protein substrate can induce conformational changes in the protein, thereby altering its activity, localization, or its interaction with other proteins. acs.orgpressbooks.pub This simple modification acts as a molecular switch, turning cellular processes on or off. nih.gov
Protein kinases are a large family of enzymes that are themselves often regulated by phosphorylation, leading to the formation of phosphorylation cascades. nih.gov In these cascades, one kinase phosphorylates and activates another kinase, which in turn activates a subsequent kinase, creating a chain of signaling events. This cascade mechanism allows for the amplification of the initial signal, where the activation of a few receptor molecules can lead to a large-scale cellular response. thermofisher.com A well-known example is the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating a wide array of cellular processes, including gene expression. wikipedia.orgnih.gov
The specificity of these phosphorylation events is crucial for maintaining the fidelity of signal transduction. While all kinases utilize ATP as a substrate, they exhibit a high degree of specificity for their protein substrates. ucsf.edu Research has also shown that some kinases can utilize other nucleoside triphosphates, such as guanosine (B1672433) triphosphate (GTP), as a phosphate donor, although with different efficiencies and under different conditions. nih.gov
Table 1: Key Components in Triphosphate-Mediated Phosphorylation
| Component | Description |
| Triphosphate (ATP) | The primary phosphate donor for phosphorylation reactions. acs.org |
| Protein Kinase | An enzyme that catalyzes the transfer of a phosphate group from ATP to a protein substrate. acs.orgnih.gov |
| Protein Substrate | A protein that undergoes phosphorylation. acs.org |
| Phosphatase | An enzyme that removes a phosphate group from a protein, reversing the action of a kinase. nih.gov |
| Phosphorylation Cascade | A series of events where kinases sequentially phosphorylate and activate one another, amplifying the signal. wikipedia.orgthermofisher.com |
Regulation of Ion Channels and Transporters by Triphosphate
Cytoplasmic ATP plays a significant role in regulating the activity of various ion channels and transporters, which are essential for maintaining cellular homeostasis and excitability. nih.gov This regulation can occur through several mechanisms, including direct binding of ATP, phosphorylation by ATP-dependent kinases, and through the action of other ATP-dependent enzymes. nih.gov
ATP-sensitive potassium (KATP) channels are a prime example of direct regulation by ATP. These channels are found in various cell types, including pancreatic beta-cells and muscle cells, and are gated by intracellular ATP levels. frontiersin.org When ATP levels are high, the channels close, and when ATP levels are low, they open. frontiersin.org This mechanism is crucial for processes like insulin (B600854) secretion. frontiersin.orgbritannica.com
Phosphorylation by protein kinases is another major pathway for the regulation of ion channels and transporters. nih.gov For instance, the activity of some ion cotransporters is modulated by protein kinase-mediated phosphorylation. nih.gov Similarly, the function of ABC (ATP-binding cassette) transporters, which are responsible for transporting a wide variety of substances across cell membranes, is directly dependent on ATP binding and hydrolysis. wikipedia.org
Furthermore, ATP can indirectly regulate ion transport through its influence on the cytoskeleton, which is particularly important in epithelial tissues. nih.gov The integrity and dynamics of the cytoskeleton, which are regulated by ATP-dependent processes, can in turn affect the localization and function of ion transporters.
Table 2: Examples of Ion Channels and Transporters Regulated by Triphosphate
| Channel/Transporter | Regulatory Mechanism | Cellular Function |
| ATP-sensitive K+ (KATP) channels | Direct binding of ATP. frontiersin.org | Insulin secretion, muscle excitability. frontiersin.orgbritannica.com |
| Sodium-Potassium Pump (Na+/K+-ATPase) | ATP hydrolysis provides energy for ion transport. wikipedia.org | Maintenance of ion gradients across the plasma membrane. |
| ABC Transporters | ATP binding and hydrolysis. wikipedia.org | Transport of various molecules across cell membranes. |
| Certain Ion Cotransporters | Phosphorylation by protein kinases. nih.gov | Coupled transport of ions across the membrane. |
| Piezo1 Channel | Mechanosensing can trigger ATP release, which then acts on P2 receptors. frontiersin.orgresearchgate.net | Mechanotransduction, regulation of vascular function. researchgate.net |
Triphosphate’s Role in Cyclic AMP-Dependent Signaling
Triphosphate, in the form of ATP, is the precursor for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgopen.edu This conversion is catalyzed by the enzyme adenylyl cyclase, which is often activated by G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov
The cAMP signaling pathway is a crucial intracellular cascade involved in a multitude of cellular processes. wikipedia.org Upon its synthesis, cAMP binds to and activates protein kinase A (PKA). wikipedia.orgnih.gov PKA is a serine/threonine kinase that, once activated, phosphorylates a wide range of target proteins, thereby altering their activity and leading to a specific cellular response. wikipedia.orgspandidos-publications.com
The effects of PKA are diverse and cell-type specific. For example, in some cells, PKA can phosphorylate transcription factors like the cAMP response-element binding protein (CREB), leading to changes in gene expression. nih.gov In other contexts, PKA can regulate metabolic enzymes or ion channels. wikipedia.orgnih.gov The signaling is terminated by the degradation of cAMP by enzymes called phosphodiesterases. open.edu
The interplay between ATP, adenylyl cyclase, cAMP, and PKA forms a versatile signaling module that allows cells to respond to a wide variety of extracellular signals, including hormones and neurotransmitters. nih.govahajournals.org
Extracellular Purinergic Signaling
While triphosphate is a key intracellular molecule, it also functions as an important extracellular signaling molecule, a process known as purinergic signaling. wikipedia.orgnih.gov This form of cell-to-cell communication is mediated by the release of nucleotides like ATP into the extracellular space and their subsequent binding to specific purinergic receptors on the surface of the same or neighboring cells. wikipedia.org
Triphosphate Release and its Role as an Extracellular Messenger
Cells can release ATP into the extracellular environment through various mechanisms, including vesicular exocytosis, as well as through channels like pannexins and connexins. wikipedia.orgoup.com This release can be triggered by a variety of physiological and pathological stimuli, such as mechanical stress, inflammation, and cellular activation. frontiersin.orgroyalsocietypublishing.org
Once in the extracellular space, ATP acts as a potent signaling molecule, often referred to as a "danger-associated molecular pattern" (DAMP) when released in response to cell stress or injury. mdpi.com It can diffuse over short distances to act on nearby cells (paracrine signaling) or on the releasing cell itself (autocrine signaling). purdue.eduembopress.org
Extracellular ATP is involved in a wide range of physiological processes, including neurotransmission, immune responses, inflammation, and cell proliferation. royalsocietypublishing.orgembopress.org For instance, in the nervous system, ATP can act as a co-transmitter with other neurotransmitters. wikipedia.org In the immune system, extracellular ATP can modulate the activity of various immune cells. taylorandfrancis.com
The concentration of extracellular ATP is tightly regulated by ectonucleotidases, which are cell-surface enzymes that hydrolyze ATP to adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and finally to adenosine. wikipedia.orgtaylorandfrancis.com This enzymatic degradation not only terminates the ATP signal but also generates other signaling molecules.
Activation of P2 Purinergic Receptors by Triphosphate
The signaling effects of extracellular ATP are mediated by its binding to a family of cell surface receptors known as P2 purinergic receptors. royalsocietypublishing.orgresearchgate.net These receptors are broadly divided into two main subfamilies: P2X receptors and P2Y receptors. frontiersin.org
P2X Receptors: These are ligand-gated ion channels. frontiersin.orgembopress.org When ATP binds to a P2X receptor, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the cell. frontiersin.orgembopress.org This influx of ions leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses. There are seven subtypes of P2X receptors (P2X1-7). frontiersin.org The P2X7 receptor, in particular, is known for its role in inflammation and cell death. researchgate.net
P2Y Receptors: These are G protein-coupled receptors (GPCRs). frontiersin.orgresearchgate.net There are eight subtypes of mammalian P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). frontiersin.orgguidetopharmacology.org The activation of P2Y receptors by ATP (and other nucleotides like UTP and ADP) initiates intracellular signaling cascades through the activation of G proteins. researchgate.netoup.com Depending on the receptor subtype and the G protein it couples to, P2Y receptor activation can lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), or the inhibition or stimulation of adenylyl cyclase. ahajournals.orgoup.com These pathways ultimately regulate a wide range of cellular functions, including cell migration, proliferation, and cytokine release. oup.comashpublications.org
Table 3: Subtypes and Signaling of P2 Purinergic Receptors
| Receptor Family | Subtypes | Signaling Mechanism | Primary Cellular Response |
| P2X Receptors | P2X1-7 | Ligand-gated ion channels. frontiersin.org | Cation influx (Na+, Ca2+), membrane depolarization. frontiersin.orgembopress.org |
| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | G protein-coupled receptors. frontiersin.orgguidetopharmacology.org | Activation of PLC, modulation of adenylyl cyclase. ahajournals.orgoup.com |
The diverse expression patterns and signaling mechanisms of P2 receptors allow extracellular triphosphate to exert a wide array of effects on different cell types, making it a versatile and critical component of both localized and systemic signaling networks.
Regulatory Functions of Polyphosphate in Microbial and Eukaryotic Cells
Inorganic polyphosphate (polyP) is a linear polymer composed of multiple phosphate residues linked by high-energy phosphoanhydride bonds. mdpi.comhawaii.edu This evolutionarily ancient molecule is found in virtually all forms of life, from bacteria to mammals, and performs a wide array of regulatory functions. mdpi.comasm.org
Polyphosphate in Stress Response and Adaptive Processes
A primary and well-documented role of polyP is its involvement in cellular responses to various environmental stresses. mdpi.comnih.gov In microorganisms, the accumulation of polyP is a common response to conditions such as nutrient starvation (including phosphate, amino acid, and nitrogen limitation), oxidative stress, heat shock, osmotic stress, and exposure to heavy metals. mdpi.comnih.govkarger.comasm.orgresearchgate.net
The protective mechanisms of polyP under stress are multifaceted. It can act as a reservoir for phosphate and energy, providing essential resources when external supplies are scarce. mdpi.comhawaii.edu Due to its anionic nature, polyP can chelate metal ions, which helps in detoxifying heavy metals and mitigating oxidative stress by sequestering redox-active metals. nih.govresearchgate.netfrontiersin.org Furthermore, polyP has been shown to function as a chemical chaperone, binding to and stabilizing unfolded proteins to prevent their aggregation during stress conditions. researchgate.netfrontiersin.org
In bacteria, mutants lacking the primary polyP-synthesizing enzyme, polyphosphate kinase (PPK), often exhibit increased sensitivity to various stressors, including oxidative agents, high salt concentrations, and low pH. nih.govasm.org For instance, ppk mutants in several bacterial species show reduced survival during the stationary phase and increased susceptibility to oxidative stress. nih.gov In yeast, polyP is crucial for adapting to nutrient limitations and tolerating heavy metal toxicity. mdpi.com
The accumulation of polyP is also linked to the stringent response in bacteria, a major stress response pathway mediated by the alarmones (p)ppGpp, which are produced during nutrient starvation. asm.org Both polyP and (p)ppGpp are critical for surviving nutritional stress, and there are links between their metabolic pathways. asm.org
Gene Regulation and Enzyme Activity Modulation by Polyphosphate
Polyphosphate can directly and indirectly influence gene expression and modulate the activity of various enzymes, thereby playing a significant role in cellular regulation. nih.govasm.org Its ability to mimic the structure of DNA and complex with RNA allows it to influence transcriptional and post-transcriptional processes. asm.org
In bacteria, polyP has been shown to affect the promoter selectivity of RNA polymerase, particularly under stress conditions like high salt concentrations. nih.gov It can assist RNA polymerase sigma factors in distinguishing between promoters for genes required during normal growth and those needed during the stationary phase or under stress. nih.gov For example, polyP is required for the transcriptional induction of the recA gene in E. coli following DNA damage, a key component of the DNA repair system. asm.org
Beyond transcription, polyP can regulate the activity of enzymes through direct binding. portlandpress.com This interaction can either enhance or inhibit enzymatic function. portlandpress.com For example, polyP can stimulate the activity of the mTOR kinase in mammalian cells, a key regulator of cell growth and proliferation. nih.gov Conversely, it can inhibit the activity of enzymes like topoisomerase I. portlandpress.com In some cases, the degradation of polyP by exopolyphosphatases can be regulated, providing another layer of control over polyP-mediated signaling. portlandpress.com
The regulatory functions of polyP are not limited to prokaryotes. In eukaryotic cells, polyP is involved in a multitude of processes, from phosphate homeostasis to cell signaling. nih.gov In yeast, polyP biosynthesis helps regulate intracellular phosphate concentration and is involved in the regulation of enzyme activities. researchgate.net In mammalian cells, polyP has been implicated in processes such as blood coagulation and inflammation. nih.gov
Correlation of Polyphosphate Metabolism with Bacterial Durability and Virulence
The metabolism of polyphosphate is increasingly recognized as a key factor contributing to the durability and virulence of pathogenic bacteria. pnas.orgnih.gov Bacterial durability, or the ability to persist in harsh environments, is significantly enhanced by the presence of polyP. nih.govfrontiersin.org As discussed previously, polyP aids in surviving various stresses, which is crucial for pathogens both outside and inside a host.
A strong correlation has been observed between the presence of polyP metabolism genes, such as those encoding polyphosphate kinases (PPK1 and PPK2), and the number of virulence factors in a bacterial genome. nih.govfrontiersin.org Bacteria possessing both PPK1 and PPK2 tend to have a larger arsenal (B13267) of virulence genes, suggesting that polyP metabolism may potentiate pathogenicity. nih.gov
The role of polyP in virulence is multifaceted. It contributes to several processes that are critical for successful infection, including:
Biofilm formation: Biofilms are communities of bacteria embedded in a self-produced matrix, which provide protection against host defenses and antibiotics. PolyP is involved in the formation of biofilms in many pathogenic bacteria, including Pseudomonas aeruginosa. mdpi.combiorxiv.org
Motility and Quorum Sensing: PolyP can regulate motility and quorum sensing, a cell-to-cell communication system that coordinates gene expression in a population, often including the expression of virulence factors. mdpi.comnih.gov
Invasion and Intracellular Survival: PolyP has been shown to be essential for the virulence of several pathogens, including Shigella, Salmonella, and Mycobacterium tuberculosis. pnas.org For instance, polyP can act as an extracellular signal that inhibits the maturation of phagosomes, the cellular compartments that are supposed to kill engulfed bacteria, thereby promoting bacterial survival within host cells. pnas.org Mutants lacking PPK often show reduced invasiveness and survival within host cells. pnas.org
Capsule Formation: In some hypervirulent strains of bacteria like Klebsiella pneumoniae, polyP metabolism is essential for the formation of a protective capsule, a key virulence factor. biorxiv.org
The enzymes involved in polyP metabolism, particularly PPK1 and PPK2, are emerging as attractive targets for the development of new antibacterial drugs. nih.gov Inhibiting these enzymes could potentially reduce the durability and virulence of pathogenic bacteria, offering a novel strategy to combat infections. nih.gov
Advanced Methodologies and Future Research Directions
Innovations in Triphosphate Synthesis for Targeted Research
The ability to synthesize modified triphosphate analogues is crucial for probing their biological functions. Recent innovations have moved beyond traditional chemical methods, offering more efficient and versatile routes to these vital molecules.
Chemoenzymatic Synthesis: A powerful approach that combines the precision of enzymatic reactions with the versatility of organic chemistry is chemoenzymatic synthesis. This method often involves the chemical synthesis of a modified nucleoside monophosphate (NMP) or diphosphate (B83284) (NDP), followed by enzymatic phosphorylation to the triphosphate form. nih.govumich.edursc.orgnih.gov For instance, researchers have successfully used promiscuous polyphosphate kinases, such as EbPPK2, to phosphorylate a variety of base-modified AMP analogues into their corresponding ATP counterparts. nih.govrsc.orgrsc.org This strategy overcomes the often low yields and harsh conditions associated with purely chemical triphosphorylation. nih.gov
Click Chemistry: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the labeling and modification of triphosphates. baseclick.eursc.orguni-muenchen.denih.govlumiprobe.com This technique allows for the efficient attachment of various functionalities, such as fluorophores, biotin, or other reporter groups, to alkyne-modified triphosphates. rsc.orguni-muenchen.denih.gov This method is characterized by high yields, mild reaction conditions, and exceptional selectivity, making it ideal for creating probes for biological imaging and diagnostics. baseclick.eunih.gov For example, γ-alkyne modified triphosphates can be readily converted into a diverse array of γ-fluorophore labeled triphosphates, which are then substrates for DNA polymerases. rsc.orguni-muenchen.de
These innovative synthetic methodologies are providing researchers with an expansive toolkit of modified triphosphates, enabling more sophisticated investigations into their roles in health and disease.
High-Throughput Screening for Triphosphate-Interacting Molecules
Identifying molecules that interact with triphosphates and their protein targets is a key objective in drug discovery and chemical biology. High-throughput screening (HTS) provides the necessary scale and speed to assess large compound libraries for such interactions. bmglabtech.com
HTS assays can be broadly categorized as functional or non-functional. mdpi.com Functional assays measure the modulation of a target protein's activity, while non-functional assays, such as binding assays, determine if a compound physically interacts with the target. mdpi.com
A notable example is the development of a competition assay using the fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP). nih.gov This assay allows for the high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins, such as bacterial histidine kinases. nih.gov The displacement of the fluorescent TNP-ATP from the protein's binding pocket by a potential inhibitor results in a measurable change in fluorescence, providing a rapid and scalable screening method. Other HTS methods include fluorescence polarization assays and those based on Förster resonance energy transfer (FRET).
The table below summarizes some HTS assay types used for studying triphosphate-interacting molecules.
| Assay Type | Principle | Example Application |
| Fluorescence Competition Assay | Displacement of a fluorescent triphosphate analog from a protein binding site by a test compound leads to a change in fluorescence. | Screening for inhibitors of bacterial histidine kinases using TNP-ATP. nih.gov |
| Coupled-Enzyme Assay | The product of a triphosphate-utilizing enzyme is used as a substrate for a reporter enzyme that generates a detectable signal (e.g., light). researchgate.net | Measuring kinase activity by coupling ATP consumption to a luciferase reaction. researchgate.net |
| Fluorescence Polarization | The binding of a small fluorescently labeled molecule to a larger protein results in a slower rotation and an increase in fluorescence polarization. | Identifying compounds that disrupt the interaction between a protein and a fluorescently labeled triphosphate. |
| Time-Resolved FRET (TR-FRET) | Energy transfer between a donor and acceptor fluorophore, one of which is typically linked to a triphosphate or its analog, is modulated by binding events. researchgate.net | Monitoring the binding of GTP analogs to G proteins. researchgate.net |
Integrated Omics Approaches to Triphosphate Metabolism
To fully comprehend the complex roles of triphosphates, researchers are increasingly turning to integrated "omics" approaches, which provide a systems-level view of cellular processes.
Metabolomics: This field involves the comprehensive analysis of all metabolites, including nucleoside triphosphates, within a biological sample. nih.govcreative-proteomics.com Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the simultaneous and quantitative determination of intracellular nucleoside triphosphates like ATP, CTP, GTP, UTP, and their deoxy counterparts. nih.gov For instance, ion-pair LC-MS/MS methods have been optimized for the sensitive detection of these highly polar molecules. nih.gov Metabolomic studies can reveal alterations in triphosphate pools in response to disease, drug treatment, or environmental stress. nih.govresearchgate.net
Phosphoproteomics: Given that protein phosphorylation is a primary mechanism of ATP-dependent signaling, phosphoproteomics is a critical tool. wikipedia.org This approach identifies and quantifies thousands of protein phosphorylation sites, providing a global snapshot of kinase-mediated signaling networks. By integrating phosphoproteomic data with other omics data, researchers can construct detailed models of triphosphate-regulated cellular pathways.
The integration of metabolomic and phosphoproteomic data allows for a more holistic understanding of how changes in triphosphate metabolism impact cellular signaling and function.
Development of Novel Triphosphate-Based Probes and Biosensors
Visualizing the dynamics of triphosphates in living cells is essential for understanding their function in real-time. This has spurred the development of sophisticated probes and biosensors.
Fluorescent Analogs: A straightforward approach involves the use of fluorescently modified triphosphate analogs. uchicago.eduacs.orgbiolog.de These can be synthesized by attaching fluorescent groups like methylanthraniloyl (mant) or coumarin (B35378) to the nucleobase, ribose, or phosphate (B84403) groups of ATP. uchicago.edu Brightly fluorescent dNTPs bearing Bodipy fluorophores have been developed and shown to be incorporated into DNA by polymerases, enabling the imaging of DNA synthesis in cells. acs.org
FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) has been ingeniously applied to create genetically encoded and synthetic biosensors for ATP. uchicago.edursc.orgrsc.orgd-nb.infomdpi.com
Genetically Encoded Sensors: The "ATeam" sensors, for example, consist of the ε subunit of the F0F1-ATP synthase flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). uchicago.edu ATP binding induces a conformational change that alters the FRET efficiency between CFP and YFP, providing a ratiometric readout of ATP concentration. uchicago.edu
Synthetic FRET Probes: Synthetic ATP analogues have been created with a FRET donor-acceptor pair attached to different parts of the molecule, such as the γ-phosphate and the ribose. uchicago.edursc.orgd-nb.info Cleavage of the terminal phosphate bond during hydrolysis separates the fluorophores, leading to a loss of FRET. uchicago.edu This allows for the real-time monitoring of ATP-consuming enzyme activity. rsc.orgd-nb.info
The table below highlights some examples of triphosphate-based probes and biosensors.
| Probe/Biosensor Type | Principle | Example |
| Fluorescent Analogs | A fluorescent dye is covalently attached to a triphosphate molecule. | Bodipy-labeled dNTPs for imaging DNA synthesis. acs.org |
| Genetically Encoded FRET Sensors | ATP binding to a protein domain fused between two fluorescent proteins causes a conformational change that alters FRET. | ATeam sensors using the ε subunit of ATP synthase. uchicago.edu |
| Synthetic FRET Probes | A FRET pair is attached to a single triphosphate analog; enzymatic cleavage separates the pair, changing the FRET signal. | ATP analogs with Sulfo-Cy3 and Sulfo-Cy5 dyes for monitoring hydrolysis. rsc.orgd-nb.info |
| Aptamer-Based Sensors | Nucleic acid aptamers that specifically bind ATP can be engineered to produce a fluorescent signal upon binding. uchicago.edu | DNA aptamers that de-quench a fluorophore upon ATP binding. uchicago.edu |
Exploring Triphosphate's Role in Emerging Biological Phenomena
While the role of ATP as the cellular energy currency is well-established, research continues to uncover its involvement in a wider array of biological processes. wikipedia.orgnih.gov
Extracellular Signaling: Cells can release ATP into the extracellular space, where it acts as a signaling molecule in a process known as purinergic signaling. wikipedia.orgoup.com Extracellular ATP can modulate a variety of physiological responses, including neurotransmission and immune responses, by activating P2 receptors on neighboring cells. wikipedia.orgoup.com
Intracellular Signaling Cascades: ATP is a key substrate for kinases, which are central to intracellular signal transduction. wikipedia.orgnih.govnews-medical.net The phosphorylation of proteins by kinases can initiate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. wikipedia.org ATP is also the substrate for adenylate cyclase, which generates the second messenger cyclic AMP (cAMP). wikipedia.org
Non-Canonical Functions: Beyond energy and signaling, triphosphates and their derivatives are being implicated in other cellular activities. For example, modified nucleoside triphosphates are being explored for their potential in developing novel genetic materials and engineering proteins with new functionalities. nih.govrsc.org The incorporation of modified triphosphates into DNA and RNA can alter their properties, such as resistance to nucleases. mdpi.comnih.gov
Advanced Computational Frameworks for Complex Triphosphate Systems
Computational methods are becoming indispensable for studying triphosphate systems at an atomic level of detail, providing insights that are often inaccessible through experimental means alone.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid approach allows for the study of chemical reactions, such as triphosphate hydrolysis, in the complex environment of a protein or in aqueous solution. nih.govacs.orgacs.orgcapes.gov.brresearchgate.net The reactive part of the system (e.g., the triphosphate and a catalytic water molecule) is treated with high-level quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics. nih.govacs.orgacs.orgcapes.gov.br QM/MM simulations have been used to elucidate the mechanism of ATP hydrolysis, revealing details about the transition state and activation energy. nih.govacs.orgacs.orgresearchgate.net
These computational frameworks are powerful tools for generating hypotheses and interpreting experimental data, ultimately leading to a deeper understanding of triphosphate biochemistry.
Unraveling Underexplored Functions of Triphosphate and its Analogues
The vast chemical space of triphosphate analogues remains largely unexplored, holding promise for the discovery of new biological functions and therapeutic applications. nih.govrsc.org
Modified Nucleoside Triphosphates: Research into nucleoside triphosphates with modifications to the nucleobase, sugar, or phosphate moiety is an active area. nih.govrsc.orgmdpi.comnih.govfrontiersin.org These modifications can alter the substrate specificity for enzymes like polymerases and can confer novel properties, such as nuclease resistance. mdpi.comnih.gov For example, α-phosphate modified nucleoside triphosphates (NTPαXYs) are recognized by polymerases and can be incorporated into DNA or RNA, creating nucleic acids with modified backbones. mdpi.comnih.gov
Probing Enzymatic Mechanisms: Modified triphosphates are invaluable tools for dissecting the mechanisms of enzymes that utilize them. nih.govmdpi.comnih.gov By systematically altering different parts of the triphosphate molecule, researchers can probe the specific interactions that are critical for binding and catalysis.
SELEX and Aptamer Development: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be used with modified nucleoside triphosphates to generate aptamers—short nucleic acid sequences that bind to specific targets with high affinity and selectivity. mdpi.comfrontiersin.org These modified aptamers can have enhanced stability and functionality compared to their natural counterparts. frontiersin.org
The continued exploration of triphosphate analogues, facilitated by the advanced methodologies described herein, is poised to uncover new fundamental biological principles and pave the way for novel diagnostic and therapeutic strategies.
Q & A
Q. What experimental methodologies are recommended for quantifying triphosphate(2-) in biological samples?
To quantify triphosphate(2-) in biological systems, researchers often use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. For dynamic extracellular measurements, cerebral microdialysis paired with enzymatic assays (e.g., luciferase-based ATP detection) is effective, as demonstrated in studies analyzing ATP efflux post-traumatic brain injury . Key parameters include:
Q. How does triphosphate(2-) interact with divalent metal ions (e.g., Mg²⁺, Ca²⁺) in vitro, and how can these interactions be experimentally characterized?
Triphosphate(2-) binds strongly to Mg²⁺ and Ca²⁺, forming stable complexes critical for enzymatic cofactor functions. To study these interactions:
- Use isothermal titration calorimetry (ITC) to measure binding affinities.
- Fluorescence quenching assays with magnesium-sensitive dyes (e.g., Mag-Fluo-4) can track ion displacement in real time.
- X-ray crystallography or molecular dynamics simulations are recommended for structural insights .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability constants of triphosphate(2-) complexes across studies?
Discrepancies in stability constants often arise from differences in pH, ionic strength, or analytical methods. To address this:
- Standardize experimental conditions : Use buffers like HEPES (pH 7.4) and control ionic strength with KCl/NaCl.
- Cross-validate data : Compare results from ITC, NMR, and potentiometric titrations.
- Leverage secondary databases : Use peer-reviewed repositories like NIST Chemistry WebBook or REAXYS to benchmark values against high-quality datasets .
Q. What experimental designs are optimal for isolating triphosphate(2-) signaling roles in cellular pathways (e.g., purinergic signaling) amidst competing nucleotides?
To isolate triphosphate(2-) effects in complex systems:
- Pharmacological blockers : Use P2Y1 receptor antagonists (e.g., MRS2179) or calcium channel inhibitors (e.g., 2-APB) to suppress cross-talk from ATP/ADP .
- Genetic knockdown models : CRISPR/Cas9 targeting specific nucleotide receptors (e.g., P2X7) to reduce confounding signals.
- Microdialysis in vivo : Monitor extracellular triphosphate(2-) flux in real time while controlling for injury-induced artifacts (e.g., post-traumatic glutamate surges) .
Q. How should researchers address variability in triphosphate(2-) detection limits across analytical platforms?
Detection limits vary due to instrument sensitivity (e.g., HPLC vs. MS) and sample matrix effects. Mitigation strategies include:
- Pre-concentration techniques : Solid-phase extraction (SPE) or lyophilization for low-abundance samples.
- Internal standards : Isotopically labeled triphosphate analogs (e.g., ¹³C-ATP) to normalize recovery rates.
- Method transparency : Report analytical protocols in detail (e.g., column specifications, detection wavelengths) to enable replication and meta-analysis .
Methodological Considerations for Data Quality
- Peer-reviewed databases : Prioritize data from NIST, REAXYS, or PubMed Central to ensure reliability .
- Statistical rigor : Use repeated-measures ANOVA for longitudinal studies and ANCOVA to adjust for baseline variability, as seen in neurochemical flux analyses .
- Transparency : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition and stepwise protocol documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
